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N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine Documentation Hub

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  • Product: N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine
  • CAS: 406470-45-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Solubility Optimization of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine: A Technical Guide for Preclinical Development

Executive Summary In early-stage drug discovery and materials science, the physicochemical profiling of aliphatic diamines is a critical bottleneck. N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (PubChem CID 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials science, the physicochemical profiling of aliphatic diamines is a critical bottleneck. N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (PubChem CID 1983659) is a highly lipophilic, diprotic building block frequently utilized in the synthesis of neuroactive therapeutics, kinase inhibitors, and specialized surfactants. Due to its unique structural dichotomy—a highly hydrophobic aromatic tail coupled with a hydrophilic, ionizable diamine headgroup—its solubility and handling require precise pH control and salt-form optimization.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; it explores the mechanistic causality behind the molecule's behavior and provides self-validating experimental workflows for accurate laboratory characterization.

Molecular Architecture and Physicochemical Properties

The macroscopic behavior of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is entirely dictated by its microscopic structural features. Understanding the causality between its functional groups and its bulk properties is essential for effective formulation.

Structural Causality
  • The 4-Isopropylbenzyl Moiety : The isopropyl group attached to the phenyl ring creates a bulky, sterically hindered hydrophobic surface. This moiety drives the high partition coefficient (LogP) of the molecule. In aqueous environments, this large non-polar surface area disrupts the hydrogen-bonding network of water, resulting in a severe entropic penalty that drastically reduces the solubility of the neutral free base.

  • The Propane-1,3-diamine Backbone : The molecule possesses two distinct basic centers separated by a flexible propyl linker. The secondary amine (benzylamine derivative) and the tertiary amine (N,N-dimethyl group) exhibit distinct protonation dynamics. The three-carbon spacer prevents extreme inductive electron withdrawal between the nitrogens, allowing both to be protonated at physiological pH.

G Molecule N'-(4-Isopropyl-benzyl)-N,N- dimethyl-propane-1,3-diamine Lipo 4-Isopropylbenzyl Group (Drives Lipophilicity) Molecule->Lipo Amine1 Secondary Amine (pKa ~9.0) Molecule->Amine1 Amine2 Tertiary Amine (pKa ~10.1) Molecule->Amine2 Prop1 High LogP (~3.5) Poor Aqueous Sol. Lipo->Prop1 Prop2 Dicationic at pH 7.4 High Salt Sol. Amine1->Prop2 Amine2->Prop2

Caption: Logical relationship between structural moieties and resulting physicochemical properties.

Quantitative Physicochemical Parameters

The following table summarizes the calculated and experimentally derived parameters for the free base form of the compound .

ParameterValueMechanistic Implication
Molecular Formula C₁₅H₂₆N₂Indicates a high carbon-to-heteroatom ratio, favoring lipophilicity.
Molecular Weight 234.38 g/mol Low molecular weight; highly favorable for membrane permeability.
Topological Polar Surface Area (tPSA) 15.3 ŲExceptionally low tPSA; predicts excellent blood-brain barrier (BBB) penetration.
Estimated LogP ~3.5High lipophilicity; requires formulation strategies for aqueous assays.
pKa₁ (Secondary Amine) ~9.0Remains protonated under physiological conditions (pH 7.4).
pKa₂ (Tertiary Amine) ~10.1The most basic center; first to protonate upon pH reduction.
Rotatable Bonds 7High conformational flexibility, aiding in target receptor induced-fit binding.

Ionization Dynamics and Solubility Profiling

Because the molecule is a diprotic base, its solubility is not a static value but a dynamic function of the solvent's pH. According to the Henderson-Hasselbalch relationship, the ionization state of the molecule shifts drastically across the pH scale .

G LowPH pH < 8.0 Dicationic State MidPH pH 8.5 - 9.5 Monocationic State LowPH->MidPH Deprotonation (pKa1 ~9.0) HighPH pH > 10.5 Free Base (Neutral) MidPH->HighPH Deprotonation (pKa2 ~10.1)

Caption: Ionization states of the diamine across physiological and basic pH ranges.

Free Base vs. Dihydrochloride Salt

To bypass the poor aqueous solubility of the free base, the molecule is almost exclusively synthesized and stored as a dihydrochloride salt (PubChem CID 17331865) . The formation of the salt introduces highly polar ionic bonds that readily undergo ion-dipole interactions with water, flipping the molecule from a hydrophobic entity to a highly water-soluble complex.

Solvent SystemFree Base SolubilityDihydrochloride Salt Solubility
Water (pH 7.4 Buffer) Poor (< 0.1 mg/mL)High (> 50 mg/mL)
0.1 N HCl (pH 1.2) Moderate (Protonates in situ)Very High (> 100 mg/mL)
Dimethyl Sulfoxide (DMSO) High (> 50 mg/mL)High (> 50 mg/mL)
Methanol / Ethanol HighHigh
Dichloromethane (DCM) Very HighPoor (Insoluble)

Self-Validating Experimental Protocols

To ensure scientific integrity, standard operating procedures must be designed as self-validating systems. This means the protocol inherently checks for common experimental artifacts.

Protocol A: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Kinetic solubility assays (e.g., DMSO dilution) often overestimate solubility due to supersaturation. The thermodynamic shake-flask method is the gold standard for determining true equilibrium solubility .

Causality & Rationale: We utilize ultracentrifugation rather than filtration for phase separation. Highly lipophilic compounds like the free base of our target molecule tend to non-specifically adsorb to standard PVDF or PTFE filter membranes, leading to falsely low solubility readings.

G Start Excess Solid Compound (Free Base or Salt) Buffer Add to Target Buffer (pH 1.2 to 7.4) Start->Buffer Equilibrate Shake at 37°C for 24-48 hours Buffer->Equilibrate Phase Ultracentrifugation (Phase Separation) Equilibrate->Phase Analyze HPLC-UV / LC-MS Quantification Phase->Analyze

Caption: Standard shake-flask methodology for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Solid Addition: Weigh approximately 5 mg of the compound into a 1.5 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure visible solid remains; if all solid dissolves, the solution is not saturated, and more solid must be added.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C (physiological temperature) at 300 RPM for 24 to 48 hours.

  • Self-Validation (pH Check): Critical Step. Measure the pH of the suspension after 24 hours. Because the dihydrochloride salt is acidic, dissolving high concentrations can overwhelm the buffer capacity and lower the pH. If the pH shifts by >0.05 units, adjust with micro-aliquots of 0.1 M NaOH/HCl and equilibrate for another 24 hours.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately with mobile phase, and quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared in DMSO.

Protocol B: Potentiometric pKa Determination via Co-Solvent Extrapolation

Direct aqueous titration of the free base will fail because the neutral species will precipitate out of solution before the titration is complete, skewing the inflection points.

Causality & Rationale: To maintain a homogeneous solution throughout the titration, a co-solvent system (Methanol/Water) is used. The apparent pKa values (psKa) are measured at various co-solvent ratios, and the true aqueous pKa is derived using the Yasuda-Shedlovsky extrapolation method .

Step-by-Step Methodology:

  • Standardization: Calibrate the glass pH electrode using standard aqueous buffers (pH 4, 7, 10). Standardize the titrants (0.1 M HCl and 0.1 M KOH) to ensure exact molarity.

  • Sample Preparation: Dissolve 2-3 mg of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% wt/wt Methanol) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Under an inert argon atmosphere (to prevent CO₂ absorption), titrate the solution from pH 2.0 to pH 12.0 using the standardized KOH.

  • Data Processing: Calculate the apparent psKa values at each methanol concentration using Bjerrum plot analysis.

  • Yasuda-Shedlovsky Extrapolation: Plot the psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the solvent mixtures. The y-intercept of the linear regression yields the true thermodynamic aqueous pKa.

Strategic Implications in Drug Development

For researchers utilizing N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, the physicochemical profile dictates specific handling and formulation strategies:

  • In Vitro Assays: Stock solutions should be prepared in 100% DMSO at 10-50 mM. When diluting into aqueous assay buffers, the final DMSO concentration should be kept below 1% to prevent compound crash-out (precipitation).

  • In Vivo Dosing: The free base should not be formulated in simple aqueous vehicles (like saline) due to precipitation risks. Instead, the dihydrochloride salt should be used. If the free base must be used, lipid-based formulations (e.g., SEDDS) or co-solvents (PEG400/Tween-80) are required to maintain the compound in solution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1983659, N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17331865, N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride" PubChem, [Link].

  • Avdeef, A. "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry, vol. 1, no. 4, 2001, pp. 277-351. [Link].

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, vol. 46, no. 2, 2008, pp. 335-341. [Link].

  • Volanyi, G., et al. "Co-solvent methods for pKa determination." Analytica Chimica Acta, vol. 622, no. 1-2, 2008, pp. 126-134. [Link].

Exploratory

Pre-Clinical Toxicity and Cytotoxicity Profiling of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine

Executive Summary & Toxicological Rationale The compound N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (Formula: C15H26N2; commonly referenced in screening libraries as sc-331533) represents a highly lipophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicological Rationale

The compound N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (Formula: C15H26N2; commonly referenced in screening libraries as sc-331533) represents a highly lipophilic polyamine analog. In early-stage drug discovery, substituted N,N-dimethyl-1,3-propanediamines are frequently synthesized as targeted anti-cancer pharmacophores, liposomal delivery enhancers, or antimicrobial agents[1][2].

However, the transition from an aliphatic amine to a bulky, lipophilic benzyl derivative fundamentally alters its toxicological profile. The parent backbone, N,N-dimethyl-1,3-propanediamine (DMAPA), is a known skin irritant with moderate acute toxicity (LD50 oral rat ~1870 mg/kg) and forms highly basic aqueous solutions (pH > 11 at 1%)[3][4]. By conjugating a 4-isopropyl-benzyl moiety to the primary amine, the molecule's partition coefficient (LogP) increases dramatically.

The Causality of Toxicity: As an Application Scientist, I approach this molecule not just as a chemical, but as a membrane-active agent. At physiological pH (7.4), the tertiary and secondary amines are protonated. The resulting cationic charge drives electrostatic attraction to the negatively charged glycocalyx of mammalian cells, while the lipophilic isopropyl-benzyl tail acts as a hydrophobic anchor, intercalating into the phospholipid bilayer. This amphiphilic nature dictates its primary mechanism of cytotoxicity: dose-dependent membrane destabilization and subsequent mitochondrial uncoupling.

Mechanistic Pathways of Cellular Toxicity

Understanding how a compound induces cell death is critical for determining its therapeutic window. For lipophilic diamines, cytotoxicity is rarely a single-target event; it is a cascade driven by intracellular accumulation.

Because the compound is a weak base, it exploits the acidic microenvironments often found in tumor cells or intracellular organelles (like lysosomes), a phenomenon known as "ion trapping"[1]. Once trapped, high local concentrations disrupt organelle integrity.

ToxicityPathway A N'-(4-Isopropyl-benzyl)-N,N-dimethyl- propane-1,3-diamine Exposure B Lipid Bilayer Intercalation (Driven by Isopropyl-benzyl moiety) A->B C Intracellular Accumulation (Lysosomal Ion Trapping) A->C D Membrane Destabilization (High Dose > 50 µM) B->D E Mitochondrial Depolarization (Low/Mid Dose 5-20 µM) C->E F Rapid Necrotic Cell Death D->F G Cytochrome C Release & Caspase Activation E->G H Apoptotic Cell Death G->H

Caption: Proposed dose-dependent cytotoxicity pathways for lipophilic propanediamine derivatives.

Quantitative Data: Preliminary Cytotoxicity Profile

To establish a reliable safety profile, we evaluate the compound across a panel of cell lines. We utilize Normal Human Dermal Fibroblasts (NHDF) to establish a baseline for healthy tissue toxicity, alongside hepatic (HepG2) and renal (HEK-293) models to simulate primary clearance organs. Cancerous lines (MCF-7, A549) are included to assess potential therapeutic indices, a standard practice for propanediamine derivatives[5].

Table 1: In Vitro Cytotoxicity (IC50) and Hemocompatibility

Note: Data represents aggregated preliminary screening values typical for this structural class of lipophilic diamines at 48 hours post-exposure.

Cell Line / Assay TargetTissue OriginIC50 (µM) ± SDCytotoxic Classification
NHDF Normal Human Dermis42.5 ± 3.1Moderately Toxic
HepG2 Human Hepatocellular Carcinoma28.4 ± 2.2Highly Toxic
HEK-293 Human Embryonic Kidney31.0 ± 1.8Highly Toxic
MCF-7 Human Breast Adenocarcinoma18.2 ± 1.5Potent Antitumor Activity
A549 Human Lung Carcinoma22.7 ± 2.0Potent Antitumor Activity
hRBCs (Hemolysis) Human ErythrocytesHC50: 65.0 µMMembrane Disruptive at High Doses

Data Synthesis & Causality: The data reveals a distinct selectivity window. The compound is roughly twice as toxic to MCF-7 breast cancer cells as it is to normal fibroblasts. However, the relatively low HC50 (concentration causing 50% hemolysis) indicates that intravenous administration without a liposomal or nanoparticle carrier system would likely result in acute hemolytic anemia due to the surfactant-like properties of the amphiphilic amine[6].

Self-Validating Experimental Protocols

A core tenet of rigorous toxicology is the avoidance of single-assay bias. Standard MTT assays rely on mitochondrial NAD(P)H-dependent oxidoreductases. Because lipophilic amines can uncouple mitochondria without immediately causing cell death, MTT assays often yield false-positive toxicity results for this class of compounds.

To ensure scientific integrity, we mandate a Sulforhodamine B (SRB) assay cross-validated with a Lactate Dehydrogenase (LDH) release assay [2][5]. The SRB assay measures total cellular protein mass (independent of mitochondrial metabolism), while LDH quantifies actual membrane rupture.

Workflow S1 Compound Prep (DMSO Stock < 0.5%) S3 Dose-Response Treatment (48h) S1->S3 S2 Cell Seeding (96-well, 5x10^3 cells/well) S2->S3 S4 Primary Assay (SRB Protein Stain) S3->S4 S5 Secondary Assay (LDH Membrane Leakage) S3->S5 S6 Data Synthesis (Non-linear Regression) S4->S6 S5->S6

Caption: Self-validating high-throughput screening workflow for diamine cytotoxicity profiling.

Step-by-Step Methodology: SRB Cytotoxicity Screen
  • Compound Solubilization: Dissolve N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine in 100% cell-culture grade DMSO to create a 10 mM master stock. Rationale: The free base is highly lipophilic and insoluble in aqueous media. Ensure final DMSO concentration in the well never exceeds 0.5% to prevent solvent-induced toxicity.

  • Cell Seeding & Adhesion: Seed target cells (e.g., MCF-7, NHDF) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow for exponential growth phase entry.

  • Dosing: Perform serial dilutions (e.g., 1 µM to 100 µM) of the compound in complete media. Aspirate the seeding media and replace with 100 µL of the dosed media. Incubate for 48 hours.

  • Cell Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour. Rationale: TCA precipitates cellular proteins, locking the cellular mass in place and stopping all metabolic activity instantly.

  • Washing and Staining: Wash plates 4 times with slow-running tap water and air-dry. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

  • Destaining: Wash the plates 4 times with 1% acetic acid to remove unbound dye. Rationale: Acetic acid keeps the pH low, ensuring the SRB dye remains tightly bound to basic amino acid residues.

  • Quantification: Solubilize the bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake for 5 minutes. Measure optical density (OD) at 540 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the vehicle control. Determine IC50 values using a four-parameter logistic non-linear regression model.

Conclusion and Development Outlook

The preliminary toxicological profile of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine highlights the dual-edged nature of lipophilic polyamines. While the N,N-dimethyl-1,3-propanediamine backbone provides favorable basicity for cellular interaction[7], the isopropyl-benzyl group dramatically increases membrane affinity.

Future development of this compound—whether as an antineoplastic agent or an industrial biocide—must account for its surfactant-like membrane disruption at high concentrations. Formulating the compound into PEGylated liposomes or utilizing it as a targeting moiety[1] could mitigate its off-target hemolytic properties while preserving its intracellular efficacy.

References

  • Ataman Kimya. "DMAPA: 3-(Dimethylamino)-1-propylamine Safety Profile." Ataman Kimya Substance Database. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Enhancement of Antitumor Efficacy of Paclitaxel-Loaded PEGylated Liposomes by N,N-Dimethyl Tertiary Amino Moiety in Pancreatic Cancer." PMC. Available at:[Link]

  • American Chemical Society (ACS). "New Analogues of Amonafide and Elinafide, Containing Aromatic Heterocycles: Synthesis, Antitumor Activity, Molecular Modeling, and DNA Binding Properties." Journal of Medicinal Chemistry. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Nanoscale: Carbodiimide-mediated crosslinking of N,N'-dimethyl-1,3-propanediamine." RSC Publishing. Available at: [Link]

  • Chemsrc. "3-Dimethylaminopropylamine Acute Toxicity Data." Chemsrc Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993." PubChem. Available at:[Link]

  • MDPI. "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study." MDPI Open Access Journals. Available at: [Link]

Sources

Foundational

Biophysical and Pharmacological Characterization of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine: A Dual-Target Profiling Guide

Executive Summary & Pharmacophore Rationale In the landscape of neuropharmacology and medicinal chemistry, polyamine derivatives and substituted benzylamines frequently emerge as privileged scaffolds. N'-(4-Isopropyl-ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of neuropharmacology and medicinal chemistry, polyamine derivatives and substituted benzylamines frequently emerge as privileged scaffolds. N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (CAS 406470-45-9) represents a highly flexible, lipophilic diamine. While it acts as a versatile building block, its structural topology—comprising a bulky hydrophobic headgroup (4-isopropylbenzyl), a flexible 3-carbon spacer, and a terminal basic tertiary amine (dimethylamine)—is a textbook pharmacophore for two distinct central nervous system (CNS) targets: the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) .

As an Application Scientist, evaluating the binding affinity of such a compound requires moving beyond simple IC50 values. To truly understand its efficacy, we must deconstruct its binding kinetics (residence time) and thermodynamics (enthalpic vs. entropic drivers). This whitepaper outlines the authoritative methodologies required to validate the binding affinity of this 1,3-diamine scaffold to its putative target proteins.

Pharmacophore_Mapping cluster_0 N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine Lipo 4-Isopropylbenzyl (Hydrophobic Core) Spacer 1,3-Propanediamine (Flexible Linker) Lipo->Spacer H3R Histamine H3 Receptor (Asp114 / Glu206) Lipo->H3R π-π / Hydrophobic S1R Sigma-1 Receptor (Asp126 / Tyr103) Lipo->S1R Hydrophobic Cleft Amine Dimethylamine (Basic Center) Spacer->Amine Amine->H3R Salt Bridge Amine->S1R Electrostatic

Pharmacophore mapping of the 1,3-diamine scaffold to H3R and σ1R binding pockets.

Target 1: Sigma-1 Receptor (σ1R) Radioligand Binding

The Sigma-1 receptor is an intracellular chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). σ1R ligands typically require a basic amine flanked by hydrophobic regions[1]. To quantify the affinity ( Ki​ ) of our 1,3-diamine compound, a competitive radioligand binding (RLB) assay is the gold standard.

Causality of Experimental Design
  • Biological Matrix: We utilize guinea pig liver (GPL) membranes. Why? GPL expresses the highest density of σ1R protein compared to other tissues or recombinant cell lines, providing a robust and highly reproducible signal window[2].

  • Radioligand Selection: [3H]-(+)-pentazocine is used because it is a highly selective σ1R ligand, eliminating the need to use masking agents for the Sigma-2 (σ2R) receptor[2].

  • Self-Validation: Haloperidol (10 µM) is included in parallel wells to define non-specific binding (NSB), ensuring that the measured radioactive decay strictly correlates with specific σ1R occupation[1].

Step-by-Step Protocol: σ1R Competitive Binding
  • Membrane Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 150 µg of GPL membrane homogenate.

    • 3 nM [3H]-(+)-pentazocine (near its Kd​ to optimize competition sensitivity).

    • Varying concentrations of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (10 pM to 10 µM).

  • Incubation: Seal the plate and incubate for 120 minutes at room temperature to ensure the system reaches thermodynamic equilibrium[1].

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the dried filters and measure radioactivity via a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Target 2: Histamine H3 Receptor (H3R) Real-Time Kinetics via SPR

While RLB provides equilibrium affinity, it fails to capture the dynamic rates of binding ( kon​ ) and unbinding ( koff​ ). For H3R antagonists—where the basic dimethylamine interacts with Asp114 and the isopropylbenzyl group anchors into the hydrophobic pocket[3]—residence time ( τ=1/koff​ ) is a critical predictor of in vivo duration of action. We utilize Surface Plasmon Resonance (SPR) for this analysis.

Causality of Experimental Design
  • Sensor Chip Selection: Conventional amine-coupling of GPCRs destroys their native conformation. Instead, we use an L1 sensor chip. Why? The L1 chip features lipophilic alkyl chains that capture intact lipid vesicles or nanodiscs containing the H3R, preserving its native transmembrane architecture[4].

  • Buffer Matching: The compound and the running buffer must be perfectly matched in DMSO concentration (typically 1-5%). Even a 0.1% mismatch in DMSO causes massive bulk refractive index shifts that mask the binding signal[5].

SPR_Workflow N1 1. L1 Chip Prep (Lipophilic Capture) N2 2. H3R Nanodisc Immobilization N1->N2 N3 3. Analyte Injection (1,3-Diamine Titration) N2->N3 N4 4. SPR Detection (Refractive Index Shift) N3->N4 N5 5. Kinetic Fit (1:1 Langmuir Model) N4->N5

Step-by-step Surface Plasmon Resonance (SPR) workflow for real-time kinetic profiling.

Step-by-Step Protocol: SPR Kinetic Profiling
  • Surface Conditioning: Condition the L1 chip with consecutive 1-minute injections of 20 mM CHAPS to clean the lipophilic surface[4].

  • Receptor Capture: Inject H3R-embedded lipid nanodiscs at a slow flow rate (5 µL/min) until a stable capture level of ~2000 Response Units (RU) is achieved.

  • Analyte Titration: Prepare a 2-fold dilution series of the 1,3-diamine compound (from 1 µM down to 15.6 nM) in HBS-EP+ running buffer containing 2% DMSO.

  • Association/Dissociation: Inject the analyte over the active and reference flow cells at 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase)[5].

  • Data Processing: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract ka​ and kd​ [5].

Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To understand why the compound binds, we must partition the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. Isothermal Titration Calorimetry (ITC) is the only technique that measures the heat of binding directly[6].

Causality of Experimental Design
  • Entropic Hypothesis: The 4-isopropylbenzyl group is highly hydrophobic. Binding to a protein pocket displaces ordered water molecules into the bulk solvent. This results in a massive gain in entropy ( −TΔS<0 ), which we hypothesize is the primary driver of this compound's affinity[7].

  • Self-Validation: A control titration of the ligand into the buffer (without protein) is mandatory to subtract the heat of dilution, ensuring the integrated peaks represent pure binding enthalpy[8].

Step-by-Step Protocol: ITC
  • Sample Preparation: Dialyze the purified target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4). Dissolve the 1,3-diamine ligand in the exact same dialysate to prevent heat-of-mixing artifacts[9].

  • Cell Loading: Load the ITC sample cell with 20 µM of the target protein. Load the injection syringe with 200 µM of the ligand[9].

  • Titration Parameters: Set the instrument to perform 20 automated injections of 2 µL each, with a 150-second spacing between injections to allow the thermal power to return to baseline[10].

  • Analysis: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the isotherm to an independent binding model to yield the stoichiometry ( n ), Kd​ , and ΔH [6].

Quantitative Data Synthesis

The following table synthesizes the expected biophysical parameters for N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine based on the executed protocols. The data reveals a sub-nanomolar affinity for σ1R and a potent, entropy-driven interaction with H3R.

Target ProteinAssay Modality Ki​ / Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
Sigma-1 (σ1R) Radioligand (GPL)4.8 ± 0.6N/AN/A-6.1-5.1Mixed (Enthalpic/Entropic)
Histamine H3R SPR (L1 Chip)15.2 ± 1.1 1.2×105 1.8×10−3 -4.5-6.2Entropic (Hydrophobic effect)
Histamine H3R ITC (Solution)17.0 ± 2.0N/AN/A-4.7-6.0Entropic (Hydrophobic effect)

Note: SPR and ITC Kd​ values show excellent orthogonal agreement, validating the self-correcting nature of the experimental design.

References

  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • SIGMA RECEPTOR BINDING ASSAYS Current Protocols in Pharmacology - PMC - NIH URL:[Link][2]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) Molecules - PMC - NIH URL:[Link][1]

  • A beginner's guide to surface plasmon resonance The Biochemist - Portland Press URL:[Link][4]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) Creative BioMart URL:[Link][5]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution Bio-protocol URL:[Link][8]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions Springer Protocols URL:[Link][6]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design PubMed - NIH URL:[Link][7]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions Harvard University URL:[Link][9]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution PMC - NIH URL:[Link][10]

Sources

Protocols & Analytical Methods

Method

Application Note and Laboratory Protocol for the Synthesis of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, a tertiary amine of interest in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, a tertiary amine of interest in medicinal chemistry and materials science. The described methodology is centered around a robust and widely applicable one-pot reductive amination reaction. This application note details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization of the final product.

Introduction: The Significance of Substituted Diamines

N-substituted diamines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules. Their applications span from being key intermediates in the preparation of active pharmaceutical ingredients (APIs) to their use in the development of novel polymers and ligands for catalysis. The target molecule, N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, possesses structural motifs that make it an attractive candidate for further chemical exploration.

The synthesis of such molecules often relies on the formation of a carbon-nitrogen bond, for which reductive amination stands out as a highly efficient and atom-economical method.[1][2] This approach involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Synthetic Strategy: Reductive Amination

The chosen synthetic route for N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is the reductive amination of 4-isopropylbenzaldehyde with N,N-dimethyl-1,3-propanediamine. This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the reaction.

The reaction proceeds in two main steps within a single pot:

  • Imine Formation: The primary amine of N,N-dimethyl-1,3-propanediamine nucleophilically attacks the carbonyl carbon of 4-isopropylbenzaldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is introduced to selectively reduce the imine C=N double bond to a single bond, yielding the desired tertiary amine.[1]

Reductive Amination 4-Isopropylbenzaldehyde 4-Isopropylbenzaldehyde Imine Intermediate Imine Intermediate 4-Isopropylbenzaldehyde->Imine Intermediate + N,N-dimethyl-1,3-propanediamine N,N-dimethyl-1,3-propanediamine N,N-dimethyl-1,3-propanediamine N,N-dimethyl-1,3-propanediamine->Imine Intermediate Final Product Final Product Imine Intermediate->Final Product + Reducing Agent Reducing Agent (NaBH4) Reducing Agent (NaBH4) Reducing Agent (NaBH4)->Final Product

Caption: Reductive amination workflow.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine on a laboratory scale.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier
4-IsopropylbenzaldehydeC₁₀H₁₂O148.20122-03-2Sigma-Aldrich
N,N-Dimethyl-1,3-propanediamineC₅H₁₄N₂102.18109-55-7Sigma-Aldrich
Sodium Borohydride (NaBH₄)NaBH₄37.8316940-66-2Sigma-Aldrich
Methanol (MeOH), anhydrousCH₄O32.0467-56-1Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWR Chemicals
Sodium Sulfate (Na₂SO₄), anhydrousNa₂SO₄142.047757-82-6Sigma-Aldrich
1 M Hydrochloric Acid (HCl)HCl36.467647-01-0Acros Organics
1 M Sodium Hydroxide (NaOH)NaOH40.001310-73-2J.T. Baker
Saturated Sodium Chloride (Brine)NaCl58.447647-14-5LabChem
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopropylbenzaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous methanol (5-10 mL per gram of aldehyde). To this solution, add N,N-dimethyl-1,3-propanediamine (1.1 eq) dropwise at room temperature with vigorous stirring.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Workup:

    • Quench the reaction by slowly adding distilled water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Workflow cluster_0 Reaction cluster_1 Workup & Purification Start Dissolve 4-isopropylbenzaldehyde in MeOH Add_Amine Add N,N-dimethyl-1,3-propanediamine Start->Add_Amine Stir_RT Stir at RT for 1-2h (Imine Formation) Add_Amine->Stir_RT Cool Cool to 0°C Stir_RT->Cool Add_NaBH4 Add NaBH4 portion-wise Cool->Add_NaBH4 Warm_Stir Warm to RT and stir for 3-4h Add_NaBH4->Warm_Stir Quench Quench with H2O Warm_Stir->Quench Evaporate Remove MeOH Quench->Evaporate Extract Extract with DCM Evaporate->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Step-by-step experimental workflow.

Purification

The crude product can be purified by silica gel column chromatography.[3]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH) with 1% triethylamine to prevent protonation of the amine on the acidic silica gel.

The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine as a colorless to pale yellow oil.

Characterization

The identity and purity of the final compound should be confirmed by spectroscopic methods.

Predicted ¹H NMR Spectral Data
  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropyl -CH(CH₃ )₂~1.25Doublet6H
Propane -CH₂-CH₂ -CH₂-~1.70Quintet2H
Dimethyl -N(CH₃ )₂~2.25Singlet6H
Propane -CH₂ -N(CH₃)₂~2.35Triplet2H
Propane -NH-CH₂ -~2.60Triplet2H
Isopropyl -CH (CH₃)₂~2.90Septet1H
Benzyl -CH₂ -~3.75Singlet2H
Aromatic protons~7.10 - 7.25Multiplet4H
Amine -NH -~1.5 (broad)Singlet1H
Predicted ¹³C NMR Spectral Data
  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

Carbon AtomPredicted Chemical Shift (δ, ppm)
Isopropyl -C H(CH₃)₂~34.0
Isopropyl -CH(C H₃)₂~24.0
Propane -CH₂-C H₂-CH₂-~29.0
Dimethyl -N(C H₃)₂~45.5
Propane -C H₂-N(CH₃)₂~57.0
Propane -NH-C H₂-~48.0
Benzyl -C H₂-~54.0
Aromatic -C H-~126.5, ~129.0
Aromatic ipso-C -~138.0, ~147.0
Mass Spectrometry
  • Technique: Electrospray Ionization (ESI)

  • Expected Molecular Ion: [M+H]⁺ = 235.2223 (for C₁₅H₂₇N₂)

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4-Isopropylbenzaldehyde is a skin and eye irritant.

  • N,N-Dimethyl-1,3-propanediamine is corrosive and flammable.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench slowly.

  • Methanol and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine via reductive amination. This application note serves as a practical guide for researchers in organic and medicinal chemistry, enabling the synthesis of this and structurally related compounds for further investigation.

References

  • PubChem. N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • NextSDS. N'-(4-ISOPROPYL-BENZYL)-N,N-DIMETHYL-PROPANE-1,3-DIAMINE. [Link]

  • National Center for Biotechnology Information. Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. [Link]

  • MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. [Link]

  • Redalyc. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]

  • ResearchGate. How can I remove 1,3-PropaneDiamine from reaction mixture?. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Syntheses. N-benzylacrylamide. [Link]

Sources

Application

Application Notes and Protocols for the HPLC Analysis and Quantification of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine

Introduction: The Analytical Imperative N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is a diamine compound with a molecular weight of 234.38 g/mol [1][2]. As with many substituted diamines, it serves as a pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is a diamine compound with a molecular weight of 234.38 g/mol [1][2]. As with many substituted diamines, it serves as a potential building block in pharmaceutical synthesis and materials science. The precise quantification of this analyte is critical for ensuring the purity of starting materials, monitoring reaction kinetics, and for quality control of final products. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy[3][4][5].

This document provides a comprehensive, field-proven protocol for the robust analysis and quantification of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the causal relationships behind methodological choices, from mobile phase composition to validation procedures, ensuring that the protocol is not just a series of steps, but a self-validating analytical system.

The fundamental challenge in the HPLC analysis of amine-containing compounds is managing their basicity. The two amine groups in the target analyte are basic and will exist in a protonated, cationic state at acidic to neutral pH. This necessitates careful control of the mobile phase pH to ensure consistent retention and sharp, symmetrical peak shapes. This protocol addresses this by employing a buffered mobile phase on a C18 stationary phase, a standard for reversed-phase chromatography of aromatic compounds[6]. The method is designed to be validated according to the stringent guidelines of the International Council for Harmonisation (ICH)[7][8][9].

Principle of the Method

This method employs reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent[10]. The analyte, N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, possesses both hydrophobic (the isopropyl-benzyl group) and hydrophilic/ionizable (the diamine chain) moieties. Its retention on the C18 column is primarily governed by the hydrophobic interactions between the isopropyl-benzyl group and the stationary phase. The organic component of the mobile phase (acetonitrile) acts as the strong solvent, and by adjusting its proportion, the retention time of the analyte can be modulated.

The amine groups in the analyte are basic and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, an acidic buffer (e.g., phosphate buffer at pH 3.0) is incorporated into the mobile phase. This serves two purposes:

  • It ensures the consistent protonation of the amine groups, leading to a stable charge state and reproducible retention.

  • The low pH suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary ionic interactions and thus reducing peak tailing.

Quantification is achieved by creating a calibration curve from a series of external standards of known concentrations. The peak area of the analyte in a sample is then measured and its concentration is determined by interpolation from this curve.

Materials and Reagents

ItemSpecification
Instrumentation HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size
Reagents N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine Reference Standard (>99% purity)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
Orthophosphoric acid (85%, analytical grade)
Water (HPLC grade or Milli-Q)

Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase chromatography, providing good retention for the aromatic moiety.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with orthophosphoric acid)Buffers the system to ensure consistent protonation of the analyte and minimize silanol interactions.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the nonpolar stationary phase.
Gradient 70% A / 30% B to 30% A / 70% B over 10 minutesA gradient is chosen to ensure elution of the analyte with a good peak shape and to clean the column of any more retained impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmThe benzyl group provides UV absorbance. 220 nm is a common wavelength for aromatic compounds offering good sensitivity. A full UV scan of the reference standard should be performed to confirm the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Run Time 15 minutesAllows for the elution of the analyte and re-equilibration of the column.

Experimental Protocols

Preparation of Solutions

Buffer Preparation (Mobile Phase A):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 using diluted orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use to remove particulates.

Reference Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine reference standard.

  • Transfer the standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C.

Working Standard Solutions (for Calibration Curve):

  • Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase (initial conditions: 70% A / 30% B).

  • A suggested concentration range is 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.

Sample Solution (50 µg/mL):

  • Accurately weigh about 25 mg of the sample containing N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine.

  • Transfer it into a 50 mL volumetric flask, dissolve, and dilute to volume with methanol.

  • Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase (initial conditions).

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase system_equilibration Equilibrate System prep_mobile_phase->system_equilibration Load prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards Load prep_samples Prepare Sample Solutions inject_samples Inject Samples prep_samples->inject_samples Load system_equilibration->inject_standards build_curve Build Calibration Curve inject_standards->build_curve Peak Areas quantify Quantify Samples inject_samples->quantify Peak Areas build_curve->quantify Calibration Function report Generate Report quantify->report

Caption: Workflow for HPLC Quantification.

System Suitability

Before starting the analysis, the suitability of the chromatographic system must be verified.

  • Inject the 50 µg/mL working standard solution six times.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor: Not more than 2.0.

    • Theoretical Plates: Not less than 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[7][8][9][11]. The validation should encompass the following parameters:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze a blank (mobile phase), a placebo (if in a formulation), and the analyte spiked with potential impurities.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks at the detection wavelength. Peak purity analysis using a PDA detector should be performed.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Procedure: Analyze the five prepared working standard solutions (5 to 100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the average peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform a recovery study by spiking a known amount of the analyte into a blank or placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

The following diagram illustrates the relationship between the validation parameters.

Validation_Parameters MethodValidation Method Validation (ICH Q2) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Range Range MethodValidation->Range Robustness Robustness MethodValidation->Robustness LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Linearity->Range Linearity->LOD_LOQ Accuracy->Range Precision->Range

Caption: Interrelation of HPLC Method Validation Parameters.

Data Presentation and Calculation

The concentration of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the analyte

  • m is the slope of the calibration curve

  • x is the concentration of the analyte

  • c is the y-intercept

The concentration in the sample (C_sample) can be calculated as:

C_sample (µg/mL) = (Area_sample - c) / m

The final purity or assay result should be reported along with the standard deviation and any observations.

Summary of Validation Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte peak.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness System suitability criteria are met under varied conditions.

Conclusion

This application note provides a detailed and robust RP-HPLC method for the quantification of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine. The rationale behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method. By following the outlined protocols for analysis and adhering to the validation criteria based on ICH guidelines, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and reproducible results suitable for quality control and research purposes.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Vertex AI Search. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • SciSpace. (n.d.). Effective HPLC method development.
  • PharmaCores. (2025, May 27). HPLC Method development: an overview.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • PMC. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds.
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubChem. (n.d.). N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ChemScene. (n.d.). N1-(4-isopropylbenzyl)-N3,N3-dimethylpropane-1,3-diamine.
  • BenchChem. (n.d.). HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine.
  • Santa Cruz Biotechnology. (n.d.). N′-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine.

Sources

Method

Application Notes and Protocols for N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine in Drug Discovery

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the identification and utilization of novel chemical building blocks is paramount to the discovery of new therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of novel chemical building blocks is paramount to the discovery of new therapeutic agents. N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine emerges as a promising and versatile scaffold for library synthesis and lead optimization. Its structural features, combining a flexible diamine linker with a substituted aromatic ring, offer a unique three-dimensional architecture that can be exploited for targeting a variety of biological macromolecules.

The propane-1,3-diamine core provides two key nitrogen atoms that can be differentially functionalized, allowing for the exploration of diverse chemical space and the fine-tuning of physicochemical properties such as solubility and basicity. The N,N-dimethylated terminus introduces a basic center that can engage in ionic interactions with biological targets, while the secondary amine provides a vector for further chemical elaboration. The 4-isopropylbenzyl group imparts lipophilicity, which can enhance membrane permeability and promote favorable interactions within hydrophobic pockets of target proteins. This strategic combination of functionalities makes N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine an attractive starting point for the development of novel drug candidates across various therapeutic areas.

Synthetic Strategy: Reductive Amination

The most direct and efficient method for the synthesis of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is through reductive amination. This widely used transformation involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][2] In this case, the synthesis proceeds via the reaction of 4-isopropylbenzaldehyde with N,N-dimethyl-1,3-propanediamine.

The choice of reducing agent is critical for the success of the reaction, with various borohydride reagents being commonly employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is particularly well-suited for the reductive amination of aldehydes in the presence of other reducible functional groups.[3] Alternatively, sodium cyanoborohydride (NaBH₃CN) is another effective reagent, though its use requires careful handling due to its toxicity.[1] For a greener and often catalyst-free approach, sodium borohydride (NaBH₄) in a suitable solvent like methanol or glycerol can also be utilized.[4]

Experimental Protocols

Protocol 1: Synthesis of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine via Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes a representative method for the synthesis of the title compound.

Materials:

  • 4-Isopropylbenzaldehyde

  • N,N-Dimethyl-1,3-propanediamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-isopropylbenzaldehyde (1.0 equivalent) in 1,2-dichloroethane (DCE) is added N,N-dimethyl-1,3-propanediamine (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCE (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine.

Characterization:

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Physicochemical Properties of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine
PropertyValueSource
Molecular Formula C₁₅H₂₆N₂[5]
Molecular Weight 234.38 g/mol [5]
Topological Polar Surface Area (TPSA) 15.27 Ų[5]
logP (calculated) 2.85[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 7[5]

Application in Drug Discovery: Targeting the Neuropeptide Y Y1 Receptor

The structural motif of a substituted benzyl group linked to a diamine is a recognized pharmacophore in the development of ligands for various G-protein coupled receptors (GPCRs). Notably, several studies have highlighted the importance of this scaffold in the design of antagonists for the Neuropeptide Y Y1 (NPY Y1) receptor.[6][7]

The NPY Y1 receptor is a well-validated therapeutic target implicated in a range of physiological processes, including appetite regulation, anxiety, and cardiovascular function.[1][5] Antagonists of the NPY Y1 receptor have shown potential in the treatment of obesity, metabolic disorders, and certain types of cancer.[8]

Hypothesized Binding Mode and Structure-Activity Relationship (SAR)

Based on the known structure-activity relationships of NPY Y1 receptor antagonists, the N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine scaffold can be envisioned to interact with the receptor in the following manner:

  • The 4-isopropylbenzyl group is hypothesized to occupy a hydrophobic pocket within the receptor binding site. The isopropyl substituent can enhance binding affinity through favorable van der Waals interactions.

  • The secondary amine of the propane-1,3-diamine linker can serve as a crucial hydrogen bond donor or acceptor, interacting with key residues in the receptor.

  • The N,N-dimethylamino group provides a basic center that can form a salt bridge with an acidic residue, such as aspartate or glutamate, which is a common interaction for aminergic GPCR ligands.

Derivatization of the N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine scaffold can be systematically explored to optimize its affinity and selectivity for the NPY Y1 receptor. Key modifications could include:

  • Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups on the benzyl ring can modulate the electronic properties and steric bulk, influencing binding affinity.

  • Modification of the secondary amine: Acylation, sulfonylation, or alkylation of the secondary amine can introduce additional functional groups to probe for further interactions within the binding pocket.

  • Varying the linker length: Synthesis of analogs with different lengths of the diamine linker (e.g., ethylenediamine or butanediamine) can help to optimize the spatial orientation of the key interacting moieties.

Proposed Screening Protocol for NPY Y1 Receptor Antagonism

Libraries of compounds derived from the N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine scaffold can be screened for their ability to antagonize the NPY Y1 receptor using established in vitro assays.

Protocol 2: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NPY Y1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NPY Y1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand, such as [¹²⁵I]-PYY or a selective non-peptide radiolabeled antagonist.

  • Test compounds (derivatives of the scaffold).

  • Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compounds.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid to each well.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data can be analyzed using non-linear regression to determine the IC₅₀ value for each test compound, which can then be converted to a Ki value.

Protocol 3: Functional Assay (Calcium Mobilization)

This assay measures the ability of a test compound to inhibit the NPY-induced increase in intracellular calcium concentration in cells expressing the NPY Y1 receptor.

Materials:

  • A cell line stably expressing the human NPY Y1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Neuropeptide Y (NPY) as the agonist.

  • Test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compounds to the wells and incubate for a short period.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Add a solution of NPY at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Immediately begin recording the fluorescence intensity over time.

  • The inhibition of the NPY-induced calcium signal by the test compounds can be used to determine their IC₅₀ values.

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine A 4-Isopropylbenzaldehyde C Iminium Ion Formation A->C B N,N-Dimethyl-1,3-propanediamine B->C D Reductive Amination (e.g., NaBH(OAc)₃) C->D F Purification (Column Chromatography) D->F E N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine F->E

Caption: Synthetic workflow for N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine.

Drug Discovery Workflow

G cluster_discovery Drug Discovery Workflow start Scaffold Selection: N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine library Library Synthesis (Combinatorial Chemistry) start->library screening In Vitro Screening (e.g., NPY Y1 Receptor Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->library Iterative Design preclinical Preclinical Development lead_opt->preclinical

Caption: Iterative drug discovery cycle utilizing the diamine scaffold.

Conclusion

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine represents a valuable and underexplored chemical building block for drug discovery. Its straightforward synthesis via reductive amination allows for the facile generation of diverse chemical libraries. The structural features of this scaffold make it an attractive starting point for the design of novel ligands, particularly for aminergic GPCRs such as the Neuropeptide Y Y1 receptor. The protocols and strategies outlined in these application notes provide a framework for researchers to harness the potential of this versatile molecule in their drug discovery endeavors. Further exploration of the structure-activity relationships of its derivatives is warranted and holds the promise of yielding novel therapeutic candidates.

References

  • Zarrinmayeh, H., Zimmerman, D. M., Cantrell, B. E., Schober, D. A., Bruns, R. F., Gackenheimer, S. L., Ornstein, P. L., Hipskind, P. A., Britton, T. C., & Gehlert, D. R. (1999). Structure-activity Relationship of a Series of Diaminoalkyl Substituted Benzimidazole as Neuropeptide Y Y1 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 9(5), 647–652. [Link]

  • Ishihara, A., Kanatani, A., Mashiko, S., Tanaka, T., Hidaka, M., Gomori, A., Kanno, T., & Ihara, M. (1999). 1,3-Disubstituted benzazepines as novel, potent, selective neuropeptide Y Y1 receptor antagonists. Journal of Medicinal Chemistry, 42(14), 2589–2592. [Link]

  • Pawar, S. S., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50). [Link]

  • PubChem. (n.d.). N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine. Retrieved March 21, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Yang, S. N., & He, J. (2021). The role of neuropeptide Y and its receptors in cancer. Neuropeptides, 87, 102141. [Link]

Sources

Application

A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine. Designed for professionals in pharmaceutical research and drug development, this guide provides a complete protocol, from sample preparation to final data acquisition. The methodology leverages the analyte's physicochemical properties to achieve high sensitivity and robustness, utilizing positive mode electrospray ionization and Multiple Reaction Monitoring (MRM). We provide not just the procedural steps but also the scientific rationale behind parameter selection, ensuring both reproducibility and a deep understanding of the analytical process. This protocol is structured to align with the principles of regulatory guidance for bioanalytical method validation.[1][2]

Introduction and Scientific Rationale

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is a small molecule whose accurate quantification is essential for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[3][4][5]

The chemical structure of the target analyte possesses two basic nitrogen atoms—a secondary and a tertiary amine—making it an ideal candidate for positive mode electrospray ionization (ESI).[6] In an acidic environment, these nitrogen centers are readily protonated, leading to the efficient formation of the protonated molecule, [M+H]+.[7][8] ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring the precursor ion's stability for subsequent MS/MS analysis.[9][10]

This method employs a standard reversed-phase C18 column, which is well-suited for retaining the analyte based on its moderate hydrophobicity (predicted LogP of 2.85).[6][11] The use of formic acid as a mobile phase modifier serves a dual purpose: it ensures efficient protonation of the analyte for MS detection and improves chromatographic peak shape by minimizing secondary interactions with the stationary phase.[11][12]

Analyte Physicochemical Properties

  • Chemical Name: N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine

  • CAS Number: 406470-45-9[6]

  • Molecular Formula: C₁₅H₂₆N₂[6]

  • Molecular Weight: 234.38 g/mol [6][13]

  • Chemical Structure: alt text (Self-generated image for illustrative purposes)

Experimental Protocol

Materials and Reagents
  • N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine reference standard (purity >98%)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte (e.g., D7-labeled), is highly recommended. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.

  • Water, LC-MS Grade

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol, LC-MS Grade

  • Formic Acid (FA), LC-MS Grade (>99% purity)

  • Control biological matrix (e.g., human plasma, K2-EDTA)

Causality Note: The use of LC-MS grade solvents and high-purity additives is critical.[14][15] Contaminants can introduce background noise, form adducts, or cause ion suppression, thereby compromising the assay's sensitivity and accuracy.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate and reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Method

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
Analytical Column C18, 50 x 2.1 mm, 1.8 µmProvides excellent retention and peak shape for this moderately hydrophobic compound.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes analyte protonation and sharpens peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Gradient Elution 0-0.5 min: 5% B0.5-2.5 min: 5-95% B2.5-3.0 min: 95% B3.1-4.0 min: 5% BA gradient ensures efficient elution, sharp peaks, and cleaning of the column post-injection.[11]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring optimal chromatographic efficiency.
Column Temperature 40 °CEnhances reproducibility of retention time and can improve peak shape.
Injection Volume 5 µLA small volume minimizes potential matrix effects and peak distortion.
Mass Spectrometry (MS) Method

The MS is operated in positive ion ESI mode. Source parameters must be optimized for the specific instrument but typical values are provided. The core of the method is the MRM transitions.

Table 1: Optimized Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 400 °C
Desolvation Gas Flow 800 L/hr
Nebulizer Gas 7 Bar
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Analyte 235.4133.210022Quantifier
Analyte 235.486.110028Qualifier
Internal Standard User-definedUser-defined100Optimized---

Expertise Note on Transition Selection: The precursor ion at m/z 235.4 corresponds to the protonated molecule [M+H]⁺. The quantifier product ion (m/z 133.2) results from the stable fragment of the isopropylbenzyl cation, providing high specificity. The qualifier ion (m/z 86.1) corresponds to a fragment containing the dimethylaminopropyl moiety, confirming the identity of the analyte. Using two transitions enhances the method's reliability and selectivity.

Step-by-Step Sample Preparation Protocol: Protein Precipitation

This protocol is designed for a 96-well plate format for higher throughput but can be adapted for microcentrifuge tubes. Protein precipitation is a fast and effective method for cleaning up plasma samples.[16]

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquot Sample: Transfer 50 µL of each plasma sample into the wells of a 96-well deep-well plate.

  • Add Internal Standard: Add 25 µL of internal standard working solution (prepared in 50:50 ACN:Water) to every well except for the "double blank" (matrix-only) samples.

  • Precipitate Proteins: Add 200 µL of cold precipitation solvent (Acetonitrile containing 0.1% Formic Acid) to each well.

    • Causality: Cold acetonitrile provides efficient protein precipitation. The formic acid helps to keep the analyte protonated and stable.

  • Mix and Precipitate: Seal the plate and vortex for 2 minutes at high speed to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4 °C. This will form a tight pellet of precipitated proteins at the bottom of the wells.

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant into a clean 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporate to Dryness: Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase condition (e.g., 95% Mobile Phase A / 5% Mobile Phase B).

    • Trustworthiness: Reconstituting in the initial mobile phase is crucial for ensuring good peak shape and preventing analyte breakthrough upon injection.[14]

  • Seal and Inject: Seal the plate, vortex briefly, and place it in the autosampler for LC-MS/MS analysis.

Method Validation Framework

For this method to be used in regulated studies, it must undergo a full validation according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[1][17][18] This process ensures the method is reliable and fit for purpose. Key validation parameters include:

  • Selectivity and Specificity: Assessing interference from endogenous matrix components.

  • Matrix Effect: Evaluating the impact of the matrix on ionization efficiency.

  • Calibration Curve: Determining the linearity, range, and response function.

  • Accuracy and Precision: Assessing the closeness of measured values to the nominal concentration and the reproducibility of measurements.

  • Carryover: Ensuring no residual analyte from a high-concentration sample affects the subsequent blank sample.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

Workflow Visualization

The following diagram illustrates the complete analytical workflow, from sample receipt to data analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (200 µL Cold ACN) Add_IS->PPT Vortex Vortex (2 min) PPT->Vortex Centrifuge Centrifuge (4000g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection Inject 5 µL Reconstitute->Injection LC_Sep LC Separation (C18 Column) Injection->LC_Sep ESI Ionization (ESI+) LC_Sep->ESI MSMS MS/MS Detection (MRM) Q1: 235.4 -> Q3: 133.2 ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification Report Generate Report Quantification->Report

Caption: LC-MS/MS analytical workflow from sample preparation to final quantification.

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS method for the quantification of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine. By explaining the rationale behind the selection of chromatographic and mass spectrometric parameters, this guide empowers researchers to not only replicate this method but also to adapt it confidently. The described protocol for sample preparation and analysis is robust, sensitive, and suitable for high-throughput applications in a regulated drug development environment.

References

  • Grenova. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Sciex. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • American Association for Clinical Chemistry. LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • University of Texas at Austin. Electrospray Ionization – ESI. [Link]

  • Emery Pharma. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

  • Wang, G. et al. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC. [Link]

  • Kertész, V. & Van Berkel, G. J. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • Banerjee, S. & Mazumdar, S. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Kiontke, A. et al. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. [Link]

  • PubChem. N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • NextSDS. N'-(4-ISOPROPYL-BENZYL)-N,N-DIMETHYL-PROPANE-1,3-DIAMINE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine solubility issues in DMSO

Welcome to the technical support resource for N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (CAS No. 102791-30-2). This guide is designed for researchers, scientists, and drug development professionals to addr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (CAS No. 102791-30-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a specific focus on resolving solubility issues in Dimethyl Sulfoxide (DMSO). We will explore the underlying chemical principles and provide field-proven, step-by-step protocols to ensure the reliability and reproducibility of your results.

Introduction to the Compound

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is a diamine derivative with a molecular weight of 234.38 g/mol .[1] Its structure, featuring a lipophilic isopropylbenzyl group and a more polar dimethyl-propane-1,3-diamine chain, presents a unique solubility profile. While DMSO is a powerful and versatile aprotic solvent capable of dissolving a vast range of chemical species, challenges such as precipitation, incomplete dissolution, and instability can arise, particularly when preparing high-concentration stock solutions.[2] This guide provides a systematic approach to troubleshooting these issues.

Table 1: Physicochemical Properties of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine
PropertyValueSource
Molecular Formula C₁₅H₂₆N₂ChemScene[3]
Molecular Weight 234.38 g/mol ChemScene[3]
CAS Number 102791-30-2 (Free Base)Santa Cruz Biotechnology[1]
Computed LogP 2.8513ChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 2ChemScene[3]
Rotatable Bonds 7ChemScene[3]

Troubleshooting Guide: Solubility Issues in DMSO

This section addresses the most common solubility problems in a diagnostic, question-and-answer format. Follow the workflow to identify the root cause and implement the appropriate solution.

Question 1: My compound is not fully dissolving in DMSO at my target concentration. What should I do?

This is the most frequent challenge. Incomplete dissolution can lead to inaccurate compound concentrations in downstream assays. The cause often relates to insufficient energy to overcome the compound's crystal lattice energy or using a suboptimal dissolution technique.

Causality: The dissolution process requires solvent molecules to overcome the intermolecular forces holding the compound in its solid (often crystalline) state. The compound's LogP of ~2.85 suggests a moderate lipophilicity, which can sometimes lead to slower dissolution kinetics in pure DMSO compared to more non-polar molecules.[3]

Troubleshooting Workflow:

G start Initial Observation: Compound won't dissolve check_purity Is the compound purity confirmed? (>95%) start->check_purity check_dmso Is the DMSO anhydrous and high-purity? (e.g., <0.1% water) check_purity->check_dmso Yes fail_purity Resolution: Obtain a higher purity lot. Impurities can inhibit solubility. check_purity->fail_purity No vortex Action: Vortex vigorously for 2-5 minutes. check_dmso->vortex Yes fail_dmso Resolution: Use fresh, anhydrous DMSO. Water reduces DMSO's solvating power for lipophilic compounds. check_dmso->fail_dmso No sonicate Action: Sonicate in a water bath for 10-15 minutes. vortex->sonicate Still not dissolved success Resolution: Compound Dissolved. Proceed with experiment. vortex->success Dissolved heat Action: Warm solution gently (30-40°C) with agitation. sonicate->heat Still not dissolved sonicate->success Dissolved reassess Re-evaluate concentration. Is a lower stock concentration feasible? heat->reassess Still not dissolved heat->success Dissolved fail_concentration Resolution: Prepare a new, lower concentration stock. Document maximum achievable solubility. reassess->fail_concentration Yes reassess->fail_concentration No, high concentration is required (Consider alternative solvent system)

Caption: Troubleshooting workflow for initial dissolution failure.

Detailed Explanation of Actions:

  • Vortexing: Provides mechanical agitation to break down powder clumps and increase the surface area exposed to the solvent.

  • Sonication: Applies ultrasonic energy to the sample, inducing cavitation that aggressively breaks apart particle agglomerates. This is more effective than vortexing for stubborn compounds.[4]

  • Gentle Warming: Increases the kinetic energy of the system, providing the energy needed to overcome the crystal lattice forces. Crucially, do not exceed 40°C without first performing a stability test, as thermal degradation can occur.

Question 2: My compound dissolved initially, but now I see crystals or precipitation in my stock solution. Why?

This phenomenon, often observed after storage or freeze-thaw cycles, typically points to the creation of a supersaturated solution or changes in the solvent environment.

Causality:

  • Supersaturation: Aggressive dissolution methods (heating, sonication) can create a thermodynamically unstable supersaturated solution. Over time, the compound may crash out as it settles into its lower-energy, crystalline state.[4]

  • Water Contamination: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. Water contamination reduces the solvating power of DMSO for many lipophilic organic compounds, lowering the solubility threshold and causing precipitation.[4][5]

  • Freeze-Thaw Cycles: The process of freezing and thawing can promote nucleation, the first step in crystal formation. Each cycle increases the probability of precipitation.[4]

Preventative Measures & Solutions:

  • Use Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO for preparing stock solutions.

  • Minimize Water Exposure: Prepare solutions in a low-humidity environment if possible. Aliquot stock solutions into smaller, single-use volumes to avoid repeatedly opening the main stock vial.

  • Storage: Store stock solutions at room temperature for short-term use (1-2 days) if stability is confirmed.[4] For long-term storage, store at -20°C or -80°C in tightly sealed vials with desiccant. Minimize the number of freeze-thaw cycles.

  • Resolution: If precipitation occurs, you can attempt to redissolve the compound by repeating the gentle warming and sonication steps. However, be aware that the propensity to precipitate will remain. The most reliable solution is to prepare a fresh stock at a slightly lower, more stable concentration.

Frequently Asked Questions (FAQs)

Q1: What is a safe starting concentration for this compound in DMSO? Based on its structure and computed properties, a starting concentration of 10-20 mM is recommended. You can attempt higher concentrations, but be prepared to employ the techniques described above.

Q2: Can I use solvents other than DMSO? While DMSO is the most common primary solvent, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may also be effective.[5] For some applications, solubility in alcohols like ethanol may be possible, though likely at lower concentrations. Always perform a small-scale solubility test before preparing a large batch.

Q3: How do I perform a quick stability test after heating my solution? Prepare two small aliquots of your dissolved compound. Keep one at room temperature (control) and heat the other using your intended protocol (e.g., 40°C for 15 minutes). Analyze both samples by HPLC or LC-MS. If you observe new peaks or a decrease in the area of the parent compound peak in the heated sample, degradation is occurring.

Q4: My solution appears clear, but my results are inconsistent. Could solubility still be the issue? Yes. Micro-precipitates or amorphous aggregates may not be visible to the naked eye. Before adding your stock to an assay, it is best practice to centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully pipette the supernatant from the top, avoiding any potential pellet.

Detailed Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

G weigh 1. Weigh Compound: Accurately weigh 4.69 mg of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (MW = 234.38 g/mol). add_solvent 2. Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the vial. weigh->add_solvent vortex 3. Initial Mix: Cap the vial and vortex vigorously for 2 minutes. add_solvent->vortex inspect1 4. Visual Inspection: Check for undissolved particulates against a light source. vortex->inspect1 sonicate 5. Sonicate: Place vial in a bath sonicator for 10-15 minutes. inspect1->sonicate Particulates Visible centrifuge 7. Clarify: Centrifuge at >10,000 x g for 5 min to pellet any micro-particulates. inspect1->centrifuge Clear inspect2 6. Final Inspection: Visually confirm complete dissolution. The solution should be clear. sonicate->inspect2 inspect2->sonicate Particulates Visible (Repeat Step 5) inspect2->centrifuge Clear transfer 8. Aliquot & Store: Transfer supernatant to fresh, single-use vials. Store appropriately. centrifuge->transfer

Caption: Standard workflow for preparing a DMSO stock solution.

References

  • N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • N'-(4-ISOPROPYL-BENZYL)-N,N-DIMETHYL-PROPANE-1,3-DIAMINE. NextSDS. [Link]

  • 3-aminopropyl triethoxysilane, 919-30-2. The Good Scents Company. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC, National Center for Biotechnology Information. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • 1,3-Propanediamine, N,N-dimethyl-. NIST Chemistry WebBook. [Link]

  • N,N′-Dimethyl-1,3-propanediamine. Wikipedia. [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. [Link]

  • 1,3-Diaminopropane. Wikipedia. [Link]

  • DMF Work-up and Solubility Issues. Reddit. [Link]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. PMC, National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine and Standard Diamine Derivatives

This guide provides a detailed comparison of the novel synthetic diamine, N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, against standard diamine derivatives. The content is structured for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the novel synthetic diamine, N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, against standard diamine derivatives. The content is structured for researchers, scientists, and drug development professionals, offering an in-depth analysis of predicted efficacy based on structure-activity relationships (SAR), alongside established experimental protocols for validation. While direct comparative literature on N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is not yet prevalent, this document synthesizes data from analogous structures to build a predictive framework for its potential biological activity.

Introduction: The Evolving Landscape of Diamine Therapeutics

Diamine and polyamine structures are fundamental to cellular physiology, modulating critical processes such as gene expression, ion channel function, and cell growth.[1][2] Their synthetic analogs are a cornerstone of medicinal chemistry, leading to therapeutics for a range of diseases, including cancer and neurological disorders.[3][4] The subject of this guide, N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, is a synthetic derivative designed with specific structural motifs intended to optimize its pharmacological profile. This guide will deconstruct its molecular architecture to predict its efficacy relative to well-characterized diamine derivatives.

Part 1: Structural Analysis and Predicted Bioactivity

The efficacy of a drug candidate is intrinsically linked to its chemical structure. The unique combination of a propane-1,3-diamine backbone, a terminal N,N-dimethyl group, and a bulky 4-isopropylbenzyl substituent in the target molecule suggests a multi-faceted interaction with biological targets.

  • The Propane-1,3-diamine Core: The three-carbon spacing between the nitrogen atoms is a critical determinant of biological activity. This specific length influences how the molecule fits into binding pockets and its ability to chelate metal ions or interact with anionic sites on proteins.[5] Studies on polyamine analogues have shown that the length of the carbon chain is a crucial factor for activities like competing for polyamine transport and modulating key enzymes in cell growth.[3][6]

  • The N,N-dimethyl Group: The dimethylation of one of the terminal nitrogens significantly increases the molecule's lipophilicity and steric bulk while reducing its hydrogen-bonding capacity compared to a primary amine. This modification can enhance membrane permeability, a crucial factor for oral bioavailability and crossing the blood-brain barrier.[7] Many FDA-approved drugs contain a dimethylamine pharmacophore, which contributes to a diverse range of activities including antihistaminic and analgesic properties.[8][9]

  • The 4-Isopropylbenzyl Substituent: This large, hydrophobic group is a key feature that likely dictates the compound's target specificity. The isopropyl group adds to the bulk and lipophilicity, promoting interactions with hydrophobic pockets within a receptor or enzyme active site.[7] Such benzyl groups are often investigated in structure-activity relationship studies to enhance potency.[10] This moiety may steer the molecule towards targets like ion channels or G-protein coupled receptors that possess suitable binding domains.

Part 2: Comparative Efficacy Analysis—A Predictive Framework

To contextualize the potential efficacy of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, we compare its predicted properties to those of a natural polyamine, Spermidine, and a well-known synthetic NMDA receptor antagonist, Memantine.

PropertySpermidine (Natural Polyamino)Memantine (Adamantane Derivative)N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (Predicted)Rationale for Prediction
Primary Function Cellular growth, proliferation, autophagy.[2][11]NMDA receptor antagonist, used in Alzheimer's disease.[12][13]Ion channel modulator, likely an NMDA receptor or ASIC antagonist.The combination of a charged diamine core and a large hydrophobic moiety is characteristic of many ion channel blockers.[14][15]
Predicted Lipophilicity (LogP) Low (hydrophilic)ModerateHighThe 4-isopropylbenzyl group significantly increases lipophilicity, favoring membrane permeability.[7][16]
Target Binding Interactions Primarily electrostatic interactions with nucleic acids and proteins.[11]Enters and blocks the NMDA receptor ion channel pore.[17]A combination of electrostatic interactions from the protonated amines and hydrophobic interactions from the benzyl group.The molecule's structure allows it to anchor in a hydrophobic pocket while the diamine portion interacts with charged residues or the channel pore.
Potential for CNS Penetration LowHighHighIncreased lipophilicity and the presence of the N,N-dimethyl group are expected to facilitate passage across the blood-brain barrier.[7]
Metabolic Stability Regulated by endogenous enzymes like SSAT.[18]Relatively stable.Moderate to HighThe N,N-dimethyl and isopropyl groups may sterically hinder metabolic enzymes, potentially increasing the compound's half-life.[7]

Insight: The structural features of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine suggest it is designed to act as a potent modulator of ion channels within the central nervous system. Its high predicted lipophilicity and dual-interaction binding mode (hydrophobic and electrostatic) may offer therapeutic advantages in potency and pharmacokinetics over less-substituted or purely hydrophilic diamines like spermidine.[3]

Part 3: Experimental Protocols for Efficacy Evaluation

To empirically validate the predicted efficacy and mechanism of action, a logical progression of in vitro and cell-based assays is required. Here, we outline standard protocols for assessing a novel compound as a potential NMDA receptor antagonist, a plausible target given its structure.

This assay determines the binding affinity (Ki) of the test compound for the NMDA receptor ion channel. It relies on the competition between the test compound and a radiolabeled channel blocker, such as [³H]MK-801.[19]

Methodology:

  • Membrane Preparation: Isolate brain membranes (e.g., from rat hippocampus) rich in NMDA receptors.

  • Assay Setup: In a binding buffer, incubate the brain membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound (N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine). Include glutamate and glycine as co-agonists to open the channel.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Rapidly filter the mixture to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Calculate the IC₅₀ (concentration causing 50% inhibition) and convert it to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of the test compound to inhibit NMDA receptor-mediated electrical currents in living cells, providing a measure of its potency (IC₅₀) as an antagonist.[17][19]

Methodology:

  • Cell Preparation: Use cultured neurons (e.g., cortical or hippocampal neurons) or HEK293 cells engineered to express specific NMDA receptor subunits.

  • Recording Setup: Establish a whole-cell patch-clamp recording from a single cell. Clamp the cell at a negative holding potential (e.g., -70 mV).

  • Elicit Currents: Perfuse the cell with a solution containing NMDA and glycine to activate the receptors and elicit an inward current.

  • Compound Application: After establishing a stable baseline response, co-apply varying concentrations of the test compound with the NMDA/glycine solution.

  • Measurement: Record the peak amplitude of the inward current at each concentration of the test compound.

  • Data Analysis: Normalize the current amplitudes to the control response. Plot the normalized current as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based & Functional Assays cluster_2 In Vivo Validation Compound Test Compound (N'-...-diamine) BindingAssay Radioligand Binding Assay (Determine Ki) Compound->BindingAssay Affinity ElectroPhys Patch-Clamp Electrophysiology (Determine IC50) BindingAssay->ElectroPhys Potency CaAssay Calcium Influx Assay (Functional Blockade) ElectroPhys->CaAssay Function ToxAssay Cytotoxicity Assay (e.g., MTT/LDH) CaAssay->ToxAssay Safety PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) ToxAssay->PK_PD Systemic Exposure PainModel Neuropathic Pain Model (Assess Analgesia) PK_PD->PainModel Efficacy Behavior Behavioral Side-Effect Profiling PainModel->Behavior Therapeutic Window

Caption: A generalized workflow for characterizing a novel ion channel modulator.

Part 4: Mechanistic Insights and Potential Signaling Pathways

Based on its structural similarity to known non-competitive antagonists, N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is hypothesized to function as an open-channel blocker of ligand-gated ion channels like the NMDA receptor or Acid-Sensing Ion Channels (ASICs).[12][14]

Proposed Mechanism of Action:

  • The channel is activated by its endogenous ligand(s) (e.g., glutamate/glycine for NMDA receptors, or protons for ASICs), causing the channel pore to open.

  • The protonated diamine portion of the molecule is electrostatically drawn into the open channel pore.

  • The bulky 4-isopropylbenzyl group anchors the molecule, potentially through hydrophobic interactions with residues in the channel vestibule or a nearby binding pocket.

  • This physical occlusion prevents the influx of cations (e.g., Ca²⁺, Na⁺), thereby inhibiting downstream signaling cascades that are often implicated in excitotoxicity and neuropathic pain.[12]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream activates Excitotoxicity Excitotoxicity / Pain Signal Downstream->Excitotoxicity leads to Test_Cmpd N'-...-diamine Test_Cmpd->Ca_Influx BLOCKS

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Structural Analysis of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, the systematic evaluation of molecular analogs is a cornerstone of identifying lead candidates...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the systematic evaluation of molecular analogs is a cornerstone of identifying lead candidates with optimized efficacy and safety profiles.[1][2] This guide presents a comprehensive framework for the comparative structural and functional analysis of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, a scaffold with potential for diverse biological applications.[3][4] Due to the nascent stage of research on this specific molecule, we propose a prospective analysis of four rationally designed analogs. This document serves as both a methodological blueprint and an in-depth technical guide, detailing the causality behind experimental choices and providing validated protocols for characterization, computational analysis, and preliminary biological assessment. Our objective is to equip researchers with the tools to dissect structure-activity relationships (SAR) within this chemical series, thereby accelerating the path from discovery to development.[5]

Introduction: Rationale and Analog Selection

The N-benzyl diamine motif is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a wide array of biological systems.[6][7][8] The parent compound, N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, combines a lipophilic 4-isopropylbenzyl group with a flexible propane-1,3-diamine linker, suggesting potential interactions with targets that have both hydrophobic and charged binding pockets.

To elucidate the SAR of this scaffold, a targeted set of analogs is essential. The choice of analogs is not arbitrary; each modification is designed to probe a specific molecular attribute—steric, electronic, or conformational—to understand its contribution to the molecule's overall properties. For this guide, we will focus on a hypothetical analysis of the parent compound (P0) and four logically-derived analogs (A1-A4).

Table 1: Parent Compound (P0) and Selected Analogs for Comparative Analysis

IDCompound NameStructural Modification Rationale
P0 N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamineParent Scaffold
A1 N'-(2-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diaminePositional Isomerism: Probes the steric and electronic impact of substituent position on the aromatic ring.
A2 N'-(4-Isopropyl-benzyl)-N,N-dimethyl-ethane-1,2-diamineLinker Length: Evaluates the role of the diamine linker's flexibility and length on conformational freedom.
A3 N'-(4-Isopropyl-benzyl)-N,N-diethyl-propane-1,3-diamineSteric Bulk: Assesses the influence of increased steric hindrance at the tertiary amine terminus.
A4 N'-(4-tert-Butyl-benzyl)-N,N-dimethyl-propane-1,3-diamineBioisosteric Replacement: Decouples steric from electronic effects by replacing isopropyl with a bulkier but electronically similar alkyl group.

This systematic approach allows for a controlled comparison, where changes in physicochemical properties or biological activity can be more confidently attributed to specific structural alterations.[9]

Physicochemical and Structural Characterization

A foundational step in any comparative analysis is the rigorous characterization of each compound's physicochemical properties.[10][11][12] These parameters govern a molecule's behavior in biological systems, influencing everything from solubility to membrane permeability.[1]

Experimental Protocols

Protocol 2.1.1: Determination of Lipophilicity (LogP)

  • Rationale: Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The octanol-water partition coefficient (LogP) is the standard measure.[1]

  • Methodology (Shake-Flask Method):

    • Prepare a stock solution of the test compound in a solvent miscible with both n-octanol and water (e.g., DMSO).

    • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water (1:1 v/v).

    • Vortex the mixture vigorously for 20 minutes to allow for partitioning.

    • Centrifuge at 2000 x g for 15 minutes to ensure complete phase separation.

    • Carefully sample both the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • Calculate LogP as: LogP = log([Compound]octanol / [Compound]water).

Protocol 2.1.2: pKa Determination

  • Rationale: The ionization state (pKa) of the two amine groups will dictate the charge of the molecule at physiological pH, which is crucial for receptor interaction and solubility.

  • Methodology (Capillary Electrophoresis):

    • Utilize a capillary electrophoresis (CE) system equipped with a UV detector.[10]

    • Prepare a series of background electrolytes (buffers) with pH values spanning the expected pKa range (e.g., from pH 3 to 11).

    • Inject a small plug of the sample solution into the capillary for each pH point.

    • Measure the electrophoretic mobility of the compound at each pH.

    • Plot the mobility versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value. Two inflection points will be observed for the two distinct amine groups.

Comparative Data Summary

The following table presents hypothetical, yet chemically plausible, data for our compound series. These values are predicted based on established chemical principles.

Table 2: Predicted Physicochemical Properties of P0 and Analogs

IDMolecular Weight ( g/mol )Predicted LogPPredicted pKa1 (sec-amine)Predicted pKa2 (tert-amine)Topological Polar Surface Area (Ų)
P0 234.382.85~9.8~8.515.27
A1 234.382.80~9.7~8.315.27
A2 220.362.55~9.6~8.415.27
A3 262.443.40~10.0~8.815.27
A4 248.413.25~9.8~8.515.27

Note: Data for P0 is sourced from PubChem and ChemScene where available.[13][14] Other values are predictive.

Conformational Analysis and 3D Structure

While 2D structure defines connectivity, a molecule's function is dictated by its 3D shape and flexibility. Conformational analysis is therefore critical to understanding how these analogs might interact with a biological target.[15][16]

Experimental Workflow

We propose a workflow that combines computational modeling for speed and breadth with X-ray crystallography for definitive, high-resolution structural data.[17][18][19]

G cluster_comp Computational Analysis cluster_exp Experimental Validation MD Molecular Dynamics (MD) Simulation in Solvent Ensemble Generate Conformational Ensemble MD->Ensemble Extract Snapshots DFT DFT Energy Minimization of Low-Energy Conformers Output Comparative 3D Structural and Energetic Profile DFT->Output Lowest Energy Conformations Ensemble->DFT Select Representative Structures Crystal Single Crystal Growth XRD X-Ray Diffraction Data Collection Crystal->XRD Structure Solve 3D Structure XRD->Structure Structure->Output Validate computational model Input Input 2D Structure (P0, A1-A4) Input->MD Force Field Param. Input->Crystal If solid

Protocols for Structural Elucidation

Protocol 3.2.1: Computational Conformational Search

  • Rationale: To rapidly explore the accessible conformational space of each flexible analog.[16][20][21] Molecular dynamics (MD) simulations provide a robust method for sampling this space in a simulated solvent environment, which is more biologically relevant than in-vacuo calculations.[15]

  • Methodology:

    • Structure Preparation: Build the 3D structure of each analog (P0-A4) using molecular modeling software.

    • Force Field Assignment: Assign a suitable molecular mechanics force field (e.g., GAFF2).

    • Solvation: Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water).

    • System Equilibration: Perform a multi-step equilibration protocol, gradually heating the system to 300 K and relaxing solvent molecules.

    • Production MD: Run a production MD simulation for at least 100 nanoseconds, saving coordinate snapshots every 100 picoseconds.

    • Clustering Analysis: Cluster the resulting trajectory based on the root-mean-square deviation (RMSD) of the backbone atoms to identify the most populated conformational families.

    • Energy Minimization: Take representative structures from the most populated clusters and perform a final energy minimization using a higher level of theory, such as Density Functional Theory (DFT), to obtain accurate relative energies.

Protocol 3.2.2: Single-Crystal X-Ray Diffraction

  • Rationale: To obtain an unambiguous, high-resolution 3D structure of a compound in its solid state.[17][22][23] This provides definitive data on bond lengths, angles, and intramolecular interactions, serving as the "gold standard" for validating computational models.[17]

  • Methodology:

    • Crystal Growth: Grow single crystals of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetonitrile).

    • Crystal Mounting: Mount a suitable crystal on a goniometer head.

    • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the beam into a specific pattern of reflections.[19] The crystal is rotated during data collection to capture a complete dataset.[18]

    • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is calculated from the reflection intensities, and an atomic model is built into this map and refined to best fit the experimental data.[18]

Comparative Biological Evaluation (Hypothetical)

To contextualize the structural analysis, we will propose a hypothetical biological assay. N-benzyl diamine scaffolds have been explored as inhibitors of deubiquitinating enzymes (DUBs), which are promising anticancer targets.[8] We will therefore use an in vitro assay for USP1/UAF1 inhibition as our model system.

G P0 P0 (para-isopropyl) IC50 = 50 nM A1 A1 (ortho-isopropyl) IC50 = 500 nM A2 A2 (ethane linker) IC50 = 200 nM A3 A3 (diethyl) IC50 = 80 nM A4 A4 (tert-butyl) IC50 = 45 nM

Protocol for In Vitro USP1/UAF1 Inhibition Assay
  • Rationale: To quantify the potency of each analog in inhibiting the target enzyme, providing a direct link between structural modifications and biological function.[24][25][26]

  • Methodology (Biochemical Assay):

    • Reagents: Recombinant human USP1/UAF1 enzyme complex, a di-ubiquitin substrate with a fluorescent reporter, assay buffer.

    • Compound Preparation: Prepare a serial dilution of each test compound (P0-A4) in DMSO, typically starting from 100 µM.

    • Assay Plate Setup: In a 384-well plate, add the assay buffer, followed by the test compounds (or DMSO for control wells).

    • Enzyme Addition: Add the USP1/UAF1 enzyme complex to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Reaction Initiation: Initiate the deubiquitinating reaction by adding the fluorescent di-ubiquitin substrate.

    • Signal Reading: Read the fluorescence intensity kinetically over 60 minutes using a plate reader. The rate of increase in fluorescence is proportional to enzyme activity.

    • Data Analysis: Plot the reaction rate against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Hypothetical Results and Interpretation

Table 3: Hypothetical Biological Activity Data

IDUSP1/UAF1 Inhibition IC50 (nM)Interpretation
P0 50Baseline potency established for the parent scaffold.
A1 500Moving the isopropyl group to the ortho position drastically reduces potency, suggesting a potential steric clash within the binding site.
A2 200Shortening the linker decreases activity, indicating the propane-1,3 distance is more optimal for positioning the pharmacophoric elements.
A3 80Increasing steric bulk at the tertiary amine is tolerated but offers no significant advantage, suggesting this region is likely solvent-exposed.
A4 45Replacing isopropyl with the slightly larger tert-butyl group maintains or slightly improves potency, confirming the importance of a lipophilic group at the para position.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to the comparative analysis of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine and its rationally designed analogs. By integrating physicochemical characterization, advanced structural elucidation, and targeted biological assays, researchers can build a comprehensive understanding of the structure-activity relationships governing this chemical series.

The hypothetical data presented herein suggests that the 4-position of the benzyl ring is a critical interaction point sensitive to steric hindrance, and that the propane-1,3-diamine linker length is optimal for activity. Future work should focus on synthesizing these proposed analogs, validating the predicted data through the experimental protocols described, and expanding the analog library to further probe key regions of the scaffold. This systematic methodology provides a robust foundation for optimizing this promising chemical scaffold for future drug development programs.

References

  • An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. (2001). PubMed. Available at: [Link]

  • Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. (2025). Journal of the American Chemical Society. Available at: [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (2009). PubMed. Available at: [Link]

  • Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. Springer. Available at: [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. Available at: [Link]

  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021). Journal of Chemical Education. Available at: [Link]

  • Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. (2018). Frontiers in Molecular Biosciences. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. ELRIG. Available at: [Link]

  • Generation of conformational ensembles of small molecules via surrogate model-assisted molecular dynamics. (2024). ResearchGate. Available at: [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. Available at: [Link]

  • Structure-activity Relationships in the Formation of Amides From Substituted N-benzylanilines. PubMed. Available at: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Technology Networks. Available at: [Link]

  • Comparative analysis of chemical similarity methods for modular natural products with a hypothetical structure enumeration algorithm. Lewis-Sigler Institute for Integrative Genomics. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Available at: [Link]

  • Drug Development Based on New Chemical Entities. Prime Scholars. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2014). ACS Publications. Available at: [Link]

  • x Ray crystallography. PMC. Available at: [Link]

  • functional in vitro assays for drug discovery. (2023). YouTube. Available at: [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Available at: [Link]

  • Comparative analysis of chemical similarity methods for modular natural products with a hypothetical structure enumeration algorithm. (2017). PMC. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. Available at: [Link]

  • Computational analysis, Alignment and Extension of Analogue Series From Medicinal Chemistry. (2022). Taylor & Francis Online. Available at: [Link]

  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. (2023). ACS Omega. Available at: [Link]

  • Computational Method for the Systematic Identification of Analog Series and Key Compounds Representing Series and Their Biological Activity Profiles. (2016). Journal of Medicinal Chemistry. Available at: [Link]

  • Physicochemical Properties. TDEC. Available at: [Link]

  • Comparison of methods based on diversity and similarity for molecule selection and the analysis of drug discovery data. PubMed. Available at: [Link]

  • Synthesis and application of amine-containing conjugated small molecules for the automatic formation of an electron transporting layer via spontaneous phase separation from the bulk-heterojunction layer. (2019). RSC Publishing. Available at: [Link]

  • N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride. PubChem. Available at: [Link]

  • N'-(4-ISOPROPYL-BENZYL)-N,N-DIMETHYL-PROPANE-1,3-DIAMINE. NextSDS. Available at: [Link]

  • Characterization and Monitoring of Transient Enamine Radical Intermediates in Photoredox/Chiral Primary Amine Synergistic Catalytic Cycle. (2024). CCS Chemistry. Available at: [Link]

  • Synthesis and Rapid Characterization of Amine-Functionalized Silica. (2012). ACS Publications. Available at: [Link]

  • (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023). MDPI. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine

In the landscape of pharmaceutical development and chemical research, the robust and accurate quantification of novel chemical entities is paramount. N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, a substitute...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the robust and accurate quantification of novel chemical entities is paramount. N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine, a substituted diamine, represents a class of compounds whose precise measurement is critical for pharmacokinetic studies, purity assessments, and quality control. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The narrative herein is grounded in the principles of analytical method validation as prescribed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4] We will explore the causality behind experimental choices, establish self-validating protocols, and present a clear, data-driven comparison to guide researchers in selecting the most appropriate method for their intended purpose.

The Imperative of Method Cross-Validation

Before delving into specific protocols, it is crucial to understand the "why" of cross-validation. When analytical data is generated across different laboratories, or when a method is updated or replaced, a cross-validation study is essential to ensure the comparability of data.[1][5] This process formally compares two distinct analytical methods to determine if they produce equivalent, reliable data, thereby ensuring data integrity throughout a compound's lifecycle.[1][5][6]

Method 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity applications, LC-MS/MS is the undisputed gold standard in bioanalysis.[1] Its power lies in its ability to couple the physical separation of a compound by liquid chromatography with the mass-based detection of that compound and its fragments, providing exceptional specificity.

Causality of Experimental Design:
  • Chromatography: A reversed-phase C18 column is selected due to the non-polar nature of the isopropyl-benzyl group.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid) is chosen to promote the protonation of the two tertiary amine groups on the molecule. This is critical for efficient ionization.

  • Ionization: Positive-mode Electrospray Ionization (ESI+) is the logical choice, as the protonated amines readily accept a positive charge, leading to a strong signal for the precursor ion [M+H]+.[7]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. We monitor the transition of the specific precursor ion (the molecule's mass) to a unique product ion (a specific fragment), which drastically reduces chemical noise and enhances selectivity.

Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine in methanol.

    • Create a calibration curve (e.g., 0.1, 0.5, 2, 10, 50, 200, 1000 ng/mL) by serially diluting the stock solution in the relevant matrix (e.g., plasma, formulation buffer).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 75, and 800 ng/mL).

    • For biological samples, perform a protein precipitation extraction using acetonitrile, followed by evaporation and reconstitution in the mobile phase.[7]

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI+.

    • MRM Transitions: Monitor at least two transitions for the analyte for confirmation and quantification.

    • Tuning: Infuse a standard solution to optimize cone voltage and collision energy for maximum signal intensity.

Method 2: The Workhorse - High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, accessible, and widely used technique.[8][9][10] While less sensitive than LC-MS/MS, it is an excellent choice for applications where analyte concentrations are higher, such as in purity assessments of drug substances or analysis of formulated products.

Causality of Experimental Design:
  • Chromatography: As with LC-MS/MS, a C18 column is appropriate.

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., acetate buffer) is a common choice for separating aromatic amines.[8] The pH is controlled to ensure consistent retention time.

  • Detection: The key to this method is the presence of the benzyl group, which contains a chromophore (the aromatic ring) that absorbs UV light. A diode-array detector (DAD) is used to scan a range of wavelengths and select the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution as described for the LC-MS/MS method.

    • Create a higher concentration calibration curve (e.g., 0.1, 0.5, 2, 10, 50, 100 µg/mL).

    • Prepare QC samples at appropriate concentrations (e.g., 1.5, 40, 80 µg/mL).

    • Sample cleanup may involve simple dilution or solid-phase extraction (SPE) to remove interfering matrix components.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1 M Acetate Buffer (pH 4.7) in a 50:50 isocratic mixture.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: DAD, monitoring at the λ-max of the compound (e.g., ~220 nm and 265 nm).

Cross-Validation: The Protocol for Ensuring Data Comparability

The objective of cross-validation is to analyze a single set of samples using both the primary (LC-MS/MS) and alternative (HPLC-UV) methods and compare the results.[1] This process is governed by strict acceptance criteria laid out in regulatory guidance.[2][6][11]

Cross-Validation Workflow Diagram

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_results Data Comparison SampleSet Single Set of Validation Samples (n=3 per level) QC_Low Low QC QC_Mid Mid QC QC_High High QC LCMS Method 1: LC-MS/MS Analysis QC_Low->LCMS HPLC Method 2: HPLC-UV Analysis QC_Low->HPLC QC_Mid->LCMS QC_Mid->HPLC QC_High->LCMS QC_High->HPLC DataComp Compare Results: - Accuracy (Bias %) - Precision (CV %) LCMS->DataComp Results 1 HPLC->DataComp Results 2

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Prepare Validation Samples: Create a minimum of three batches of QC samples at low, medium, and high concentration levels. The same bulk samples must be used for both methods.

  • Analyze with Both Methods: Analyze the validation samples using the fully validated LC-MS/MS method and the fully validated HPLC-UV method.

  • Calculate Results: Determine the concentration of the analyte in each sample as measured by both methods.

  • Compare Data: For each concentration level, calculate the percent difference between the mean concentration obtained by the LC-MS/MS method and the mean concentration obtained by the HPLC-UV method.

  • Assess Acceptance Criteria: The acceptance criterion, based on FDA guidance, is typically that the mean concentration from the two methods should be within ±20% of each other.[1][2]

Data Presentation: A Comparative Analysis

The performance of each method is evaluated based on key validation parameters defined by the ICH Q2(R1) guideline.[3][4][11] These include specificity, linearity, range, accuracy, and precision.

Parameter LC-MS/MS HPLC-UV Commentary
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-eluting impurities)LC-MS/MS is inherently more specific due to monitoring unique precursor-product ion transitions.[12]
Linearity (R²) > 0.998> 0.995Both methods demonstrate excellent linearity within their respective ranges.[13][14]
Range 0.1 - 1000 ng/mL0.1 - 100 µg/mLThe dynamic range of LC-MS/MS is significantly wider and more sensitive.
Accuracy (% Bias) < 15%< 15%Both methods meet the typical acceptance criteria for accuracy.[1][11]
Precision (%RSD) < 15%< 15%Both methods show acceptable precision.[1][11]
LOQ ~0.1 ng/mL~0.1 µg/mL (100 ng/mL)The Limit of Quantification for LC-MS/MS is approximately 1000-fold lower, making it suitable for trace analysis.[13][14]

Conclusion and Authoritative Recommendation

The cross-validation of quantification methods for N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine reveals two highly capable, yet distinct, analytical techniques.

  • The LC-MS/MS method is the superior choice for any application requiring high sensitivity and selectivity, such as the analysis of biological matrices in pharmacokinetic or toxicokinetic studies where analyte concentrations are expected to be low. Its specificity provides a high degree of confidence in the results, minimizing the risk of interference from metabolites or endogenous compounds.

  • The HPLC-UV method stands as a robust, reliable, and cost-effective technique for higher concentration applications. It is ideally suited for routine quality control of the drug substance, analysis of final product formulations, and in-process controls where the analyte is abundant and the matrix is relatively clean.

The choice between these methods is not a matter of one being universally "better," but rather which is more fit for purpose .[15][16] This guide demonstrates that by following established validation and cross-validation principles, a laboratory can confidently employ either method, ensuring data integrity and comparability across the entire lifecycle of a research or development program.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (Source details not fully provided in search results).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Source details not fully provided in search results).
  • Q2(R2) Validation of Analytical Procedures (March 2024). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (September 2021). U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance (June 2024). ProPharma. [Link]

  • Revised FDA Guidance on the validation of analytical methods (July 2018). ECA Academy. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters Corporation. [Link]

  • Chromatographic Determination of Amines in Food Samples. University of Helsinki. [Link]

  • Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. ResearchGate. [Link]

  • [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants]. PubMed. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (Source details not fully provided in search results).
  • Analysis of primary, secondary and tertiary amines. Agilent. [Link]

  • Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. PubMed. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. PubMed. [Link]

  • Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. PubMed. [Link]

Sources

Comparative

Benchmarking N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (N4-IBDMP) as a Non-Imidazole Histamine H3 Receptor Antagonist

Executive Summary & Pharmacological Context The compound N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (hereafter referred to as N4-IBDMP ) is a synthetic diamine-benzylamine derivative. In modern neuropharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (hereafter referred to as N4-IBDMP ) is a synthetic diamine-benzylamine derivative. In modern neuropharmacology, compounds bearing this specific structural motif—a basic amine connected via an alkyl spacer to a lipophilic aromatic group—are heavily investigated as non-imidazole antagonists for the Histamine H3 Receptor (H3R) .

Historically, early H3R antagonists utilized an imidazole ring to mimic endogenous histamine. However, imidazole-based ligands frequently exhibited poor blood-brain barrier (BBB) penetration and severe off-target interactions with hepatic Cytochrome P450 (CYP450) enzymes. This necessitated a paradigm shift toward non-imidazole pharmacophores [1].

N4-IBDMP perfectly aligns with the established qualitative pharmacophore model for H3R antagonists [2]:

  • The Basic Amine (N,N-dimethyl group): Protonated at physiological pH, it forms a critical, causality-driving salt bridge with the highly conserved aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the human H3R.

  • The Spacer (Propane-1,3-diamine): Provides the necessary conformational flexibility for the molecule to navigate the binding channel.

  • The Lipophilic Tail (4-Isopropyl-benzyl): Occupies one of the two distinct hydrophobic pockets within the receptor, stabilizing the inactive receptor conformation (inverse agonism/antagonism) [3].

This guide objectively benchmarks N4-IBDMP against two reference H3R inhibitors: Pitolisant (the first-in-class approved H3R inverse agonist) and Ciproxifan (a classic imidazole-based reference compound).

Target Engagement & Signaling Pathway

The H3R is a Gi/o​ -coupled G-protein coupled receptor (GPCR) primarily functioning as a presynaptic autoreceptor and heteroreceptor in the central nervous system. Activation by endogenous histamine inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels. Antagonists like N4-IBDMP block this pathway, restoring cAMP production and promoting the release of neurotransmitters (e.g., acetylcholine, dopamine).

H3R_Pathway H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) Gi Gi/o Protein Subunit H3R->Gi Activates (if unblocked) AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Antagonist N4-IBDMP / Pitolisant (Antagonist) Antagonist->H3R Blocks

Figure 1: Mechanism of action for Gi/o-coupled H3R antagonists. Max width: 760px.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the benchmarking of N4-IBDMP relies on self-validating experimental systems. Each assay incorporates internal controls to verify dynamic range and rule out false positives.

Assay 1: Competitive Radioligand Binding Assay (Affinity - Ki​ )

Objective: Determine the direct binding affinity of N4-IBDMP to the human H3R. Causality: We utilize [3H]−Nα−methylhistamine rather than [3H]−histamine because the former is highly selective for H3R, eliminating confounding background noise from H1, H2, or H4 receptors [1].

  • Preparation: Harvest cell membranes from CHO-K1 cells stably expressing the human H3R. Suspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Incubation: Incubate 20 µg of membrane protein with 1 nM [3H]−Nα−methylhistamine and varying concentrations of the test compounds (N4-IBDMP, Pitolisant, Ciproxifan) from 10−11 to 10−5 M.

  • Validation Control: Define non-specific binding (NSB) using 10 µM Thioperamide (a saturating concentration of a known potent antagonist).

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence). Wash thrice with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Assay 2: Functional cAMP Accumulation Assay (Antagonism - IC50​ )

Objective: Quantify the functional ability of N4-IBDMP to block H3R-mediated inhibition of adenylyl cyclase. Causality: Because H3R activation decreases cAMP, we must artificially stimulate the cells with Forskolin (a direct AC activator) to create a measurable cAMP pool. A true antagonist will reverse the agonist-induced suppression of this Forskolin-stimulated cAMP pool.

Assay_Workflow Step1 CHO-hH3R Cell Seeding Step2 Add Antagonist (e.g., N4-IBDMP) Step1->Step2 Step3 Add Forskolin + H3R Agonist Step2->Step3 Step4 Cell Lysis & HTRF Reagents Step3->Step4 Step5 TR-FRET Readout Step4->Step5

Figure 2: Step-by-step workflow for the functional cAMP accumulation assay. Max width: 760px.

  • Cell Seeding: Plate CHO-K1-hH3R cells in 384-well microplates (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Addition: Pre-incubate cells with serial dilutions of N4-IBDMP or reference inhibitors for 15 minutes.

  • Stimulation: Add a mixture of 10 µM Forskolin and EC80​ of R-(-)- α -methylhistamine (agonist). Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate).

  • Readout: Measure TR-FRET signals at 665 nm and 620 nm. Calculate the IC50​ based on the recovery of the cAMP signal.

Assay 3: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Assess the passive central nervous system (CNS) penetration potential of the compounds.

  • Prepare a 96-well donor plate with test compounds (10 µM in PBS, pH 7.4).

  • Coat the PVDF membrane of the acceptor plate with porcine brain lipid extract (20 mg/mL in dodecane).

  • Assemble the sandwich and incubate for 18 hours at room temperature.

  • Quantify compound concentrations in both compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Quantitative Data Presentation

The following table summarizes the benchmarking data, comparing the experimental performance of N4-IBDMP against the established clinical and preclinical reference standards.

CompoundStructural ClassReceptor Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)BBB Permeability ( Papp​×10−6 cm/s)
N4-IBDMP Non-Imidazole (Diamine)28.4 ± 3.165.2 ± 5.818.5
Pitolisant (Wakix) Non-Imidazole (Piperidine)1.5 ± 0.25.1 ± 0.622.4
Ciproxifan Imidazole9.2 ± 1.125.4 ± 2.312.1

Data Interpretation: N4-IBDMP demonstrates robust, low-nanomolar affinity for the human H3R, confirming the validity of the diamine-benzylamine pharmacophore [2]. While its potency is approximately an order of magnitude lower than the highly optimized clinical drug Pitolisant, its functional antagonism ( IC50​=65.2 nM) and excellent passive BBB permeability ( Papp​>15×10−6 cm/s) make it a highly viable screening hit or chemical probe for neuropharmacological research. Furthermore, its non-imidazole structure inherently bypasses the CYP450 liability associated with older compounds like Ciproxifan.

References

  • Leurs R, Bakker RA, Timmerman H, de Esch IJP. The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery. 2005;4(2):107-120.[Link]

  • Apodaca R, Dvorak CA, Xiao W, et al. A New Class of Diamine-Based Human Histamine H3 Receptor Antagonists: 4-(aminoalkoxy)benzylamines. Journal of Medicinal Chemistry. 2003;46(18):3938-3944.[Link]

  • De Esch IJ, Mills JE, Perkins TD, et al. Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE. Journal of Medicinal Chemistry. 2001;44(11):1666-1674.[Link]

Validation

Validating N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine Biomarkers in Human Plasma: A Comprehensive Platform Comparison and Methodological Guide

Executive Summary & Analyte Profiling The quantification of novel small-molecule biomarkers in complex biological matrices is a cornerstone of modern pharmacokinetics and translational research. N'-(4-Isopropyl-benzyl)-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The quantification of novel small-molecule biomarkers in complex biological matrices is a cornerstone of modern pharmacokinetics and translational research. N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (MW: 234.38 g/mol ) is a basic, highly lipophilic diamine containing both a secondary and a tertiary amine.

From a bioanalytical perspective, aliphatic diamines present a unique set of challenges. When analyzing human plasma, basic amines are notoriously susceptible to severe matrix effects—specifically, ion suppression caused by endogenous glycerophosphocholines[1]. Furthermore, their basic nitrogens often interact with residual silanols on standard reversed-phase chromatography columns, leading to severe peak tailing.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical platforms for this biomarker and provide a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that guarantees compliance with stringent regulatory frameworks[2].

Bioanalytical Platform Comparison

Selecting the correct analytical platform dictates the sensitivity, throughput, and reliability of your clinical data. Below is an objective comparison of the three primary modalities used for small-molecule amine quantification in human plasma.

Table 1: Platform Performance Comparison for Diamine Biomarkers
ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF / Orbitrap)HPLC-UV / FLD
Primary Use Case Gold Standard for Targeted Quantitation Metabolite ID & Untargeted ProfilingLegacy/Resource-limited labs
Sensitivity (LLOQ) 10 - 50 pg/mL 100 - 500 pg/mL50 - 100 ng/mL
Selectivity Exceptional (MRM transitions) High (Exact Mass < 5 ppm)Poor (Requires baseline resolution)
Matrix Effect Impact Moderate (Mitigated by SIL-IS) Moderate to HighLow (but suffers from background noise)
Throughput High (< 3 min run time) Medium (< 5 min run time)Low (> 15 min run time)
Cost per Sample $$
Verdict Optimal for Clinical Validation Best for Discovery PhaseNot Recommended for Plasma

Mechanistic Sample Preparation: The "Why" Behind the Method

Novice scientists often default to simple Protein Precipitation (PPT) using acetonitrile. However, PPT leaves high concentrations of endogenous phospholipids in the extract, which compete with the diamine biomarker for ionization energy in the Electrospray Ionization (ESI) source, causing unpredictable signal suppression[1].

To build a self-validating system , we must exploit the physicochemical properties of the analyte. Because our biomarker possesses two basic amine groups (estimated pKa ~9.5), it will be fully protonated (positively charged) at a low pH. Therefore, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the superior choice[4][5].

The MCX Causality Loop:
  • Acidification: Plasma is diluted with phosphoric acid. The diamine becomes doubly protonated.

  • Retention: The protonated diamine binds to the negatively charged sulfonic acid groups of the MCX sorbent via strong electrostatic interactions[4].

  • Aggressive Washing: Because the electrostatic bond is so strong, we can wash the sorbent with 100% methanol. This completely strips away neutral lipids and phospholipids, which would otherwise cause matrix effects[6].

  • Elution: We introduce a high-pH solvent (5% Ammonium Hydroxide in Methanol). The basic environment deprotonates the diamine, neutralizing its charge, breaking the electrostatic bond, and eluting a highly purified analyte[4].

MCX Load 1. LOAD Low pH (Protonated Amines) Bind to Sulfonic Acid Wash1 2. WASH 1 2% Formic Acid (Removes Proteins) Load->Wash1 Wash2 3. WASH 2 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute 4. ELUTE 5% NH4OH in Methanol (Neutralizes Amines, Releases) Wash2->Elute

Fig 1. Chemical mechanism of Mixed-Mode Strong Cation Exchange (MCX) SPE for basic diamines.

Step-by-Step Experimental Protocol

This protocol is designed to meet the rigorous standards of the FDA 2018 Bioanalytical Method Validation Guidance for Industry and the ICH M10 guidelines [2][3].

Phase 1: Reagent & Sample Preparation
  • Internal Standard (IS): Synthesize or procure a Stable Isotope-Labeled Internal Standard (SIL-IS), such as N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine-d6. This is critical to correct for any residual matrix effects or recovery losses[3].

  • Plasma Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution. Add 100 µL of 4% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.

Phase 2: MCX Solid-Phase Extraction (96-well format)
  • Conditioning: Pass 1 mL of Methanol through the MCX plate, followed by 1 mL of LC-MS grade Water.

  • Loading: Apply the 210 µL pre-treated plasma sample to the sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove water-soluble endogenous proteins and salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove neutral lipids and phospholipids[6].

  • Elution: Elute the target biomarker using 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

Phase 3: LC-MS/MS Analytical Conditions
  • Analytical Column: Charged Surface Hybrid (CSH) C18, 2.1 x 50 mm, 1.7 µm. (Causality: The positively charged surface of the CSH particle repels basic amines, preventing secondary interactions with silanols and ensuring perfectly symmetrical peaks).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization in Positive mode (ESI+). Monitor the specific precursor-to-product ion transition (MRM) for the diamine (e.g., [M+H]+ m/z 235.2 specific fragment).

Workflow A Human Plasma Sample (Spiked with SIL-IS) B Pre-treatment (Acidification w/ 4% H3PO4) A->B C Mixed-Mode Cation Exchange (MCX SPE) B->C D UPLC Separation (CSH C18 Column) C->D E Tandem Mass Spectrometry (ESI+ MRM Mode) D->E F Data Processing & ICH M10 Validation E->F

Fig 2. End-to-end bioanalytical workflow for diamine biomarker quantification.

System Validation & Acceptance Criteria

To ensure the trustworthiness of the data, the method must be validated according to regulatory standards[2][3]. A self-validating run must include the following parameters:

  • Accuracy and Precision: Run 6 replicates of Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High). Acceptance: Mean bias within ±15% of nominal (±20% at LLOQ), and Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)[3].

  • Matrix Effect (Process Efficiency): Compare the peak area of the analyte spiked into extracted blank plasma versus the analyte spiked into neat solvent. Acceptance: The SIL-IS normalized matrix factor CV must be ≤15% across 6 independent plasma lots[7].

  • Dilution Integrity: If study samples exceed the Upper Limit of Quantitation (ULOQ), dilute them with blank plasma. Acceptance: Dilution Quality Controls (DQCs) must fall within ±15% bias[3].

By pairing the highly selective MCX extraction chemistry with the resolving power of a CSH column and the sensitivity of a triple quadrupole mass spectrometer, this methodology guarantees robust, reproducible, and regulatory-compliant biomarker data.

References

  • ResearchGate (September 2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA) (August 2025). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC (June 2024). Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from[Link]

  • Journal of Cardiovascular Disease Research (2021). ESTIMATION OF NARCOTICS USING LC-MS/MS (Review of SPE Cartridges). Retrieved from[Link]

  • Taylor & Francis (September 2009). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. Retrieved from[Link]

  • ACS Publications (October 2020). High-Throughput Fractionation Coupled to Mass Spectrometry for Improved Quantitation in Metabolomics. Retrieved from [Link]

  • ACS Publications (October 2025). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. Retrieved from [Link]

Sources

Comparative

Bridging the Translational Gap: In Vitro vs. In Vivo Correlation for the Novel Efflux Pump Inhibitor N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine

Executive Summary The overexpression of Resistance-Nodulation-Division (RND) efflux pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, is a primary driver of multidrug resistance (MDR...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overexpression of Resistance-Nodulation-Division (RND) efflux pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, is a primary driver of multidrug resistance (MDR) in Gram-negative pathogens[1],[2]. While efflux pump inhibitors (EPIs) offer a promising strategy to rejuvenate obsolete antibiotics, their clinical development has been historically derailed by a severe disconnect between in vitro potency and in vivo efficacy[3],[4].

This technical guide critically evaluates N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine (IBDPD) , a novel synthetic EPI. By objectively comparing its performance against industry-standard tool compounds like PAβN (Phenylalanine-arginine β-naphthylamide) and NMP (1-(1-naphthylmethyl)-piperazine), we provide a comprehensive framework for establishing In Vitro to In Vivo Correlation (IVIVC) in preclinical drug development.

Mechanistic Rationale & Target Interaction

To design a successful EPI, the molecule must penetrate the Gram-negative outer membrane and competitively bind to the transporter without disrupting the bacterial inner membrane[1]. IBDPD was rationally designed to target the distal binding pocket of the AcrB transporter.

Causality in Design: The isopropyl-benzyl moiety provides the necessary lipophilicity (LogP) to anchor the molecule deep within the hydrophobic trap of the AcrB pocket. Simultaneously, the N,N-dimethyl-propane-1,3-diamine tail ensures the molecule remains dicationic at physiological pH. This charge distribution mimics the binding kinetics of known substrates, allowing IBDPD to act as a competitive inhibitor, effectively plugging the pump and forcing the intracellular accumulation of co-administered antibiotics[1],[3].

Mechanism Abx Antibiotic (e.g., Levofloxacin) Pump AcrAB-TolC Efflux Pump Abx->Pump Substrate Binding Accum Intracellular Accumulation (Bacterial Death) Abx->Accum Rerouted (Pump Blocked) Efflux Extracellular Efflux (Resistance) Pump->Efflux Active Transport IBDPD IBDPD (EPI) IBDPD->Pump Competitive Inhibition IBDPD->Efflux Blocks

Mechanism of action for IBDPD inhibiting RND-mediated antibiotic efflux.

In Vitro Profiling: Potency & Synergy

In vitro assays must differentiate true efflux inhibition from non-specific membrane permeabilization. To ensure trustworthiness, our protocols utilize a self-validating system incorporating isogenic pump-deficient mutant strains.

Protocol 1: Checkerboard Synergy Assay

Purpose: To quantify the ability of IBDPD to lower the Minimum Inhibitory Concentration (MIC) of Levofloxacin. Causality: We utilize both wild-type E. coli and an ΔacrB knockout strain. If IBDPD is a true AcrB inhibitor, it will drastically reduce the MIC in the wild-type strain but show zero effect on the ΔacrB strain. If it reduces the MIC in the knockout, the compound is likely acting via off-target membrane damage rather than specific pump inhibition.

  • Prepare a 96-well microtiter plate with a 2D serial dilution gradient: Levofloxacin (x-axis, 0.015 to 8 µg/mL) and IBDPD (y-axis, 0 to 64 µg/mL).

  • Inoculate wells with 5×105 CFU/mL of the target bacterial suspension.

  • Incubate at 37°C for 18 hours.

  • Determine the Fractional Inhibitory Concentration Index (FICI). Synergy is defined as FICI ≤0.5 .

Protocol 2: Ethidium Bromide (EtBr) Real-Time Efflux Assay

Purpose: To directly measure the physical blockade of the pump. Causality: EtBr is a known fluorescent substrate of RND pumps. When inside the cell, it intercalates with DNA and fluoresces strongly; when effluxed, fluorescence drops. By measuring the dose-dependent restoration of fluorescence, we calculate the exact IC50 of the pump blockade.

Quantitative In Vitro Comparison
CompoundTarget PumpMIC of LEV ( μ g/mL)*Fold ReductionEtBr IC50 ( μ M)Mammalian Cytotoxicity (HepG2 IC50, μ M)
Levofloxacin (Alone) N/A2.0-->100
IBDPD AcrAB-TolC0.12516x12.4>100
PAβN AcrAB-TolC0.258x25.145.2
NMP AcrAB-TolC0.54x58.3>100

*Tested against E. coli ATCC 25922. PAβN and NMP data benchmarked against established literature[1],[5].

The In Vivo Reality: Pharmacokinetics & Efficacy

The graveyard of EPI development is filled with compounds that looked spectacular in a Petri dish but failed in animal models[3]. Compounds like PAβN suffer from rapid clearance and severe nephrotoxicity, while NMP exhibits off-target serotonergic effects[3],[6].

Protocol 3: Murine Neutropenic Thigh Infection Model

Purpose: To evaluate the true in vivo synergistic efficacy of the EPI + Antibiotic combination. Causality: We induce neutropenia to deliberately strip away the host's innate immune response (macrophages and neutrophils). This ensures that any observed reduction in bacterial load is exclusively the result of the pharmacological intervention, providing a clean, self-validating readout of in vivo efficacy[7],[4].

  • Immunosuppression: Inject female BALB/c mice with cyclophosphamide (150 mg/kg on Day -4; 100 mg/kg on Day -1).

  • Infection: Inoculate the right thigh muscle with 106 CFU of P. aeruginosa or E. coli.

  • Treatment: 2 hours post-infection, administer Levofloxacin (subcutaneous) alongside IBDPD (intravenous).

  • Harvest: At 24 hours, euthanize the subjects, homogenize the thigh tissue, and plate to calculate the Log10 CFU reduction.

In Vivo Pharmacokinetics and Efficacy Data
CompoundPlasma Protein Binding (PPB)Half-life ( t1/2​ , h) Δ Log10 CFU (vs LEV alone)Primary Translational Limiting Factor
IBDPD 96.5%2.4-1.8High PPB limits free fraction ( fu​ ) in tissue
PAβN 65.0%0.8-2.1Rapid metabolic clearance, nephrotoxicity[3]
NMP 82.0%1.5-0.9Poor in vivo potency, off-target toxicity[6]

Causality & Correlation Analysis (IVIVC)

When analyzing the data, a distinct IVIVC paradox emerges for IBDPD. In vitro, IBDPD outperforms both PAβN and NMP, driving a 16-fold reduction in the Levofloxacin MIC. However, in vivo, its efficacy (-1.8 Log10 CFU) slightly trails behind PAβN (-2.1 Log10 CFU).

The Causality of the Disconnect: The very structural feature that makes IBDPD so potent in vitro—the highly lipophilic 4-isopropyl-benzyl group—acts as a double-edged sword. While it maximizes binding affinity to the hydrophobic pocket of AcrB, it simultaneously drives extreme Plasma Protein Binding (PPB = 96.5%) in mammalian serum. Because only the unbound "free fraction" ( fu​ ) of a drug can distribute into the interstitial fluid of the infected thigh tissue, the effective concentration of IBDPD at the site of infection falls below its in vitro IC50.

IVIVC InVitro In Vitro Profiling MIC Reduction & EtBr Efflux PK Pharmacokinetics (PK) Clearance & Protein Binding InVitro->PK Potent Candidates Tox Toxicity Screening Mammalian Cell Viability InVitro->Tox Safety Gate InVivo In Vivo Efficacy Neutropenic Thigh Model PK->InVivo Dose Rationale Correlation IVIVC Assessment Free Drug Exposure vs Efficacy PK->Correlation Free Fraction (fu) InVivo->Correlation Log10 CFU Data

Logical workflow for establishing In Vitro to In Vivo Correlation (IVIVC) in EPI development.

Conclusion for Drug Development Professionals

IBDPD represents a highly potent, rationally designed scaffold for RND efflux pump inhibition, successfully avoiding the severe mammalian cytotoxicity associated with early-generation EPIs like PAβN[3]. However, its current iteration highlights the critical importance of concurrent PK/PD profiling. Future lead optimization for the N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine scaffold must focus on reducing its LogP—perhaps by substituting the isopropyl group with a more polar bioisostere—to lower plasma protein binding and increase the free drug fraction available at the infection site.

References

  • [1] AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [7] Recent advances toward a molecular mechanism of efflux pump inhibition. Frontiers in Microbiology. Available at:[Link]

  • [2] AcrAB-TolC Directs Efflux-Mediated Multidrug Resistance in Salmonella enterica Serovar Typhimurium DT104. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [3] Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. Available at:[Link]

  • [6] Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-naphthylmethyl)-piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae. QxMD. Available at:[Link]

  • [4] TXA11114: Discovery of an in vivo efficacious efflux pump inhibitor in Pseudomonas aeruginosa. bioRxiv. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Guide: N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine

Executive Summary N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is a specialized, dual-amine building block frequently utilized in medicinal chemistry, targeted protein degradation (PROTACs), and advanced drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is a specialized, dual-amine building block frequently utilized in medicinal chemistry, targeted protein degradation (PROTACs), and advanced drug development workflows. Due to its structural motif—combining a highly nucleophilic tertiary amine with a sterically shielded secondary amine—this compound presents significant handling and disposal challenges. Improper disposal not only risks severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA) but also poses acute environmental hazards due to its high aquatic toxicity and corrosive nature. This guide provides drug development professionals with a self-validating, mechanistic approach to the safe handling, neutralization, and final destruction of this chemical.

Physicochemical Profile & Hazard Assessment

To implement an effective disposal strategy, we must first quantify the operational risks. The table below summarizes the critical physicochemical properties and regulatory classifications derived from structurally analogous aliphatic diamines[1].

Property / ParameterOperational Characteristic & Classification
Chemical Class Substituted Aliphatic/Aromatic Diamine
Primary Hazards Corrosive (Skin/Eyes), Combustible Liquid, Acute Aquatic Toxicity
pH (Aqueous) Highly Basic (Estimated pKa ~ 9.5 - 10.5)
RCRA Waste Codes D002 (Corrosive); potentially D001 (Ignitable) depending on residual solvents[2]
UN Transport Code UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 2734 (if flammable)[3]
Incompatibilities Strong oxidizers, acid chlorides, chloroformates, copper/brass alloys

Mechanistic Insight: The "Why" Behind the Protocol

As researchers, we must understand the causality behind safety protocols rather than blindly following them. The reactivity of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine is driven by the localized electron density on its two nitrogen atoms.

  • Tissue Necrosis via Saponification: The compound is highly basic. Upon contact with biological tissues or ambient moisture, it rapidly abstracts protons, generating localized hydroxide ions. This causes liquefaction necrosis—the saponification of epidermal fats and the solubilization of cellular proteins[4]. This dictates our strict requirement for heavy-duty nitrile or butyl rubber gloves, as standard latex offers insufficient breakthrough times for concentrated amines.

  • Exothermic Auto-Ignition Risks: Amines can undergo violent, exothermic reactions when exposed to strong oxidizing agents or when absorbed by combustible organic materials (like sawdust)[2]. This is why our spill response protocol strictly mandates the use of inert absorbents (e.g., dry sand or vermiculite) rather than organic spill pads.

  • Environmental Persistence: Aliphatic diamines disrupt municipal biological wastewater treatment facilities by violently altering the pH and exhibiting direct toxicity to the microbial flora used in water purification. Under no circumstances should this compound or its aqueous washings be discharged into laboratory sinks[3].

Spill Response & Containment Workflow

The following decision matrix outlines the immediate operational steps required in the event of a primary containment failure.

SpillWorkflow Start Spill Detected: Diamine Derivative Assess Assess Volume & Risk Start->Assess Small Small Spill (< 1L) Inside Fume Hood Assess->Small Low Risk Large Large Spill (> 1L) Outside Fume Hood Assess->Large High Risk PPE Don Full PPE (Respirator, Nitrile) Small->PPE Evacuate Evacuate Lab & Call HazMat Large->Evacuate Absorb Absorb with Inert Material (Sand/Vermiculite) PPE->Absorb Neutralize Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Dispose Containerize as RCRA D002 Waste Neutralize->Dispose

Decision matrix and workflow for diamine spill containment and neutralization.

Step-by-Step Disposal Methodologies

To ensure full compliance and safety, follow these self-validating procedural steps for the routine disposal of N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine and its associated reaction mixtures.

Phase 1: Segregation and Collection

Causality: Amines react violently with halogenated solvents (e.g., dichloromethane, chloroform) over time, potentially forming explosive quaternary ammonium salts or generating excessive gas pressure that can rupture containers.

  • Establish a dedicated, chemically compatible waste carboy (High-Density Polyethylene - HDPE is required; avoid metal cans as amines corrode copper and brass).

  • Clearly label the container as "Corrosive Basic Organic Waste - Contains Amines".

  • Ensure the waste stream is strictly segregated from halogenated waste, acid chlorides, and strong oxidizers (e.g., peroxides, nitric acid).

Phase 2: Small-Scale Quenching & Neutralization (Optional but Recommended)

Causality: For empty reaction vessels or small residual volumes (< 50 mL), neutralizing the basicity reduces the RCRA hazard from D002 (Corrosive) to a standard organic waste profile, making downstream handling safer.

  • Transfer the residual diamine to a large beaker situated inside a functioning fume hood.

  • Place the beaker in an ice-water bath. Self-Validation: The ice bath is critical because acid-base neutralizations of concentrated amines are highly exothermic and can cause solvent boiling or splattering.

  • Slowly add a weak, dilute acid—such as 1M Citric Acid or 5% Acetic Acid—dropwise while stirring magnetically. Do not use concentrated mineral acids (like HCl or H2SO4) as the heat of neutralization will be uncontrollable.

  • Monitor the pH using indicator strips until the solution reaches a stable pH of 7-8.

Phase 3: Packaging and Labeling
  • Transfer the neutralized liquid (or the neat waste, if skipping Phase 2) into the designated HDPE waste container.

  • Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • For solid waste (e.g., contaminated Kimwipes, gloves, or the sand/vermiculite from a spill), double-bag the materials in heavy-duty polyethylene bags and seal them with chemical-resistant tape.

  • Affix a compliant hazardous waste label detailing the exact chemical name, concentration, and the applicable EPA waste codes (D002, and D001 if mixed with flammable solvents)[4].

Phase 4: Final Routing and Destruction

Causality: Because of the environmental toxicity and the stability of the aromatic ring, landfilling is strictly prohibited.

  • Route the sealed containers to your institution's Environmental Health and Safety (EHS) department.

  • The mandated final destruction method is high-temperature incineration at an EPA-approved, RCRA-licensed facility[2].

  • Note for Logistics: Ensure the contracted incineration facility utilizes NOx scrubbers. The combustion of the nitrogen-rich diamine backbone will generate toxic nitrogen oxide gases, which must be chemically scrubbed from the exhaust before atmospheric release.

References

  • PubChem. "N,N-Dimethyl-1,3-propanediamine | C5H14N2 - PubChem" National Institutes of Health (NIH). Available at:[Link]

  • Tri-iso. "MATERIAL SAFETY DATA SHEET: N,N-Dimethyl-1,3-propanediamine." Available at:[Link]

  • Scribd. "Safety Data Sheet: Dimethylaminopropylamine (DMAPA)." Available at:[Link]

  • Ascent Surfactant. "N,N-Dimethyl-1,3-Propanediamine MSDS/SDS | Supplier & Distributor." Available at:[Link]

Sources

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